Product packaging for 2-Methoxy-2-octen-4-one(Cat. No.:CAS No. 24985-48-6)

2-Methoxy-2-octen-4-one

Cat. No.: B15481188
CAS No.: 24985-48-6
M. Wt: 156.22 g/mol
InChI Key: FXMJPAZSMVEADT-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-methoxy-2-Octen-4-one is an enone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B15481188 2-Methoxy-2-octen-4-one CAS No. 24985-48-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24985-48-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(Z)-2-methoxyoct-2-en-4-one

InChI

InChI=1S/C9H16O2/c1-4-5-6-9(10)7-8(2)11-3/h7H,4-6H2,1-3H3/b8-7-

InChI Key

FXMJPAZSMVEADT-FPLPWBNLSA-N

Isomeric SMILES

CCCCC(=O)/C=C(/C)\OC

Canonical SMILES

CCCCC(=O)C=C(C)OC

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of 2-Methoxy-2-octen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the currently available scientific and technical data on the chemical compound 2-Methoxy-2-octen-4-one. Despite a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published experimental data regarding its physical and chemical properties, synthesis, reactivity, and biological activity. This document presents the available computed data and identifies a notable gap in the scientific understanding of this compound, highlighting opportunities for future research.

Chemical Identity and Computed Properties

This compound is an organic compound classified as an enone. The available information, primarily from computational models, provides a basic chemical profile.

Table 1: Computed Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Formula C₉H₁₆O₂PubChem
Molecular Weight 156.22 g/mol PubChem
IUPAC Name (2Z)-2-methoxyoct-2-en-4-onePubChem
CAS Number 24985-48-6PubChem
Canonical SMILES CCCCC(=O)C=C(C)OCPubChem
InChI InChI=1S/C9H16O2/c1-4-5-6-9(10)7-8(2)11-3/h7H,4-6H2,1-3H3/b8-7-PubChem
InChIKey FXMJPAZSMVEADT-FPLPWBNLSA-NPubChem
XLogP3 1.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 5PubChem
Exact Mass 156.115029749PubChem
Monoisotopic Mass 156.115029749PubChem
Topological Polar Surface Area 26.3 ŲPubChem
Heavy Atom Count 11PubChem
Complexity 148PubChem

Experimental Data: A Notable Absence

A thorough search of scientific databases and literature reveals a significant lack of experimentally determined data for this compound. Key physical properties such as boiling point, melting point, density, and solubility have not been empirically reported. Furthermore, there are no published studies detailing its synthesis, reactivity, or spectroscopic analysis (e.g., NMR, IR, Mass Spectrometry).

This absence of foundational experimental data presents a considerable challenge for its potential application and further research.

Synthesis and Reactivity

There are no specific, documented experimental protocols for the synthesis of this compound. General synthetic routes for α,β-unsaturated ketones are well-established in organic chemistry, but their direct applicability to this specific methoxy-substituted enone has not been described. The reactivity of this compound is also undocumented, though it would be expected to undergo reactions typical of enones, such as Michael additions and reactions at the carbonyl group.

Biological Activity and Signaling Pathways

Currently, there is no available information in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways associated with this compound have been identified or described. This lack of data prevents any meaningful discussion of its potential pharmacological or toxicological effects.

Future Research Directions

The profound lack of information on this compound highlights a clear opportunity for foundational chemical research. The following experimental avenues are proposed to build a comprehensive understanding of this compound.

Logical Workflow for Future Investigation

To address the current knowledge gap, a systematic investigation is required. The following workflow outlines the necessary experimental steps.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: Physicochemical Properties cluster_2 Phase 3: Biological Screening Synthesis Chemical Synthesis Purification Purification and Isolation Synthesis->Purification Structure_Elucidation Spectroscopic Analysis (NMR, IR, MS) Purification->Structure_Elucidation Physical_Properties Determination of Boiling Point, Melting Point, Density, Solubility Structure_Elucidation->Physical_Properties In_Vitro_Screening In Vitro Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Physical_Properties->In_Vitro_Screening Hit_Identification Identification of Biological 'Hits' In_Vitro_Screening->Hit_Identification

Proposed Experimental Workflow for this compound.

Conclusion

While computational data provides a preliminary identification of this compound, there is a critical absence of empirical data. This guide underscores the need for fundamental research to synthesize, characterize, and evaluate the properties and activities of this compound. Without such foundational studies, its potential for applications in research, drug development, and other scientific fields remains unknown. The scientific community is encouraged to undertake the experimental work necessary to fill this knowledge void.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-octen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-2-octen-4-one, a β-methoxy α,β-unsaturated ketone. The primary synthesis pathway detailed herein is adapted from the established methodology for the preparation of β-methoxy enones through a two-carbon extension of carboxylic acids. This document presents detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic process.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process starting from a suitable carboxylic acid. The core of this methodology involves the conversion of a carboxylic acid to an acid chloride, followed by the formation of a diazoketone. Subsequent reaction with methanol in the presence of a suitable catalyst leads to the formation of the target β-methoxy enone.

Below is a diagram illustrating the logical workflow of the synthesis.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_core Core Synthesis Steps cluster_final Product Carboxylic_Acid Hexanoic Acid Acid_Chloride_Formation Hexanoyl Chloride Formation Carboxylic_Acid->Acid_Chloride_Formation Thionyl Chloride Diazoketone_Formation Diazoketone Formation Acid_Chloride_Formation->Diazoketone_Formation Diazomethane Enone_Formation β-Methoxy Enone Formation Diazoketone_Formation->Enone_Formation Methanol, Catalyst Final_Product This compound Enone_Formation->Final_Product

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on the general procedures for the synthesis of β-methoxy enones from carboxylic acids.

Preparation of Hexanoyl Chloride

Objective: To convert hexanoic acid to its corresponding acid chloride.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place hexanoic acid (1 equivalent).

  • Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature with stirring.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting hexanoyl chloride is used in the next step without further purification.

Synthesis of 1-Diazo-2-heptanone

Objective: To prepare the diazoketone intermediate from hexanoyl chloride.

Procedure:

  • Prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.)

  • In a separate flask, dissolve the crude hexanoyl chloride (1 equivalent) in anhydrous diethyl ether.

  • Cool the acid chloride solution to 0 °C in an ice bath.

  • Slowly add the ethereal solution of diazomethane to the stirred acid chloride solution until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Wash the ethereal solution with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-diazo-2-heptanone, which is used directly in the next step.

Synthesis of this compound

Objective: To form the final β-methoxy enone product.

Procedure:

  • Dissolve the crude 1-diazo-2-heptanone (1 equivalent) in methanol.

  • Add a catalytic amount of a suitable catalyst, such as a rhodium(II) salt (e.g., rhodium(II) acetate dimer).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the evolution of nitrogen gas.

  • Once the reaction is complete (cessation of gas evolution), remove the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are representative and can vary based on reaction scale and purity of reagents.

StepStarting MaterialProductTypical Yield (%)
1. Acid Chloride FormationHexanoic AcidHexanoyl Chloride>95 (crude)
2. Diazoketone FormationHexanoyl Chloride1-Diazo-2-heptanone~90 (crude)
3. β-Methoxy Enone Formation1-Diazo-2-heptanoneThis compound70-85

Physicochemical and Spectroscopic Data

The following table provides the key physicochemical and spectroscopic data for the final product, (Z)-2-Methoxy-2-octen-4-one[1].

PropertyValue
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
IUPAC Name (Z)-2-methoxyoct-2-en-4-one
CAS Number 24985-48-6
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
¹H NMR (CDCl₃, ppm) Predicted: Signals for OCH₃, vinylic CH, CH₂ adjacent to C=O, aliphatic CH₂, and terminal CH₃ are expected.
¹³C NMR (CDCl₃, ppm) Predicted: Signals for C=O, vinylic carbons, OCH₃, and aliphatic carbons are expected.
IR (cm⁻¹) Predicted: Strong absorption for C=O stretch (~1680-1700 cm⁻¹), C=C stretch (~1620-1640 cm⁻¹), and C-O stretch (~1200-1250 cm⁻¹).

Note: Experimentally obtained spectroscopic data for this compound is not widely available in the public domain. The predicted values are based on the expected chemical shifts and absorption frequencies for the functional groups present in the molecule.

Reaction Pathway Diagram

The following diagram illustrates the chemical transformations involved in the synthesis of this compound.

Synthesis_Pathway Hexanoic_Acid Hexanoic Acid C₆H₁₂O₂ Hexanoyl_Chloride Hexanoyl Chloride C₆H₁₁ClO Hexanoic_Acid->Hexanoyl_Chloride SOCl₂ Diazoketone 1-Diazo-2-heptanone C₇H₁₂N₂O Hexanoyl_Chloride->Diazoketone CH₂N₂ Enone This compound C₉H₁₆O₂ Diazoketone->Enone CH₃OH, Rh₂(OAc)₄

Caption: Chemical reaction pathway for the synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and research objectives. Standard laboratory safety practices should be followed at all times, with particular attention to the handling of hazardous reagents such as thionyl chloride and diazomethane.

References

A Technical Guide to the Prospective Natural Occurrence of 2-Methoxy-2-octen-4-one in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The natural occurrence of 2-Methoxy-2-octen-4-one in plants or fungi has not been definitively reported in peer-reviewed literature to date. This guide, therefore, presents a prospective analysis based on the prevalence of structurally similar compounds in fungi and outlines a hypothetical framework for its discovery and characterization.

Introduction

This compound is an α,β-unsaturated ketone with a molecular formula of C₉H₁₆O₂. While its presence as a natural product remains unconfirmed, the fungal kingdom, particularly species within the genera Agaricus and Pleurotus, are known producers of a diverse array of C8 volatile organic compounds (VOCs), including various octenones, octenols, and octanols. These compounds are significant contributors to the characteristic aroma of mushrooms and are biosynthesized from fatty acid precursors. The structural similarity of this compound to these known fungal metabolites suggests that its natural occurrence is plausible, potentially as a product of a yet-to-be-discovered biosynthetic pathway involving methoxylation. This guide provides a comprehensive overview of the current knowledge on related compounds and proposes a detailed experimental approach for the prospective investigation of this compound in fungal species.

Quantitative Data on Structurally Related Fungal Metabolites

While no quantitative data exists for this compound from natural sources, the concentrations of its structural analogs, primarily C8 ketones and alcohols, have been extensively studied in various fungal species. The following table summarizes the reported concentrations of these related compounds in Agaricus bisporus and Pleurotus ostreatus, providing a contextual baseline for potential concentrations of the target molecule.

CompoundFungal SpeciesConcentration (µg/g fresh weight)Reference
1-Octen-3-olAgaricus bisporus0.12 - 14.5[1][2]
Pleurotus ostreatus88 - 95% of C8 compounds[3]
3-OctanoneAgaricus bisporus0.2 - 2.5[1][2]
Pleurotus ostreatusPresent, variable concentrations[4]
1-Octen-3-oneAgaricus bisporusDetected, concentration varies with processing[1]
2-Octen-1-olAgaricus bisporusDetected, variable concentrations[1][2]
3-OctanolAgaricus bisporusDetected, variable concentrations[1]

Hypothetical Biosynthetic Pathway

The biosynthesis of C8 volatile compounds in fungi is known to originate from the enzymatic oxidation of linoleic acid. We propose a hypothetical biosynthetic pathway for this compound that extends from this known pathway, incorporating a putative methoxylation step. The key steps are outlined below and illustrated in the following diagram.

  • Lipoxygenase-mediated oxidation: Linoleic acid is oxidized by a lipoxygenase to form a hydroperoxide intermediate.

  • Hydroperoxide lyase activity: The hydroperoxide is cleaved by a hydroperoxide lyase to yield 1-octen-3-ol and other products.

  • Dehydrogenation: 1-Octen-3-ol is oxidized by an alcohol dehydrogenase to form 1-octen-3-one.

  • Isomerization: 1-Octen-3-one undergoes isomerization to form 2-octen-4-one.

  • Putative Methoxylation: A hypothetical methyltransferase enzyme catalyzes the methoxylation of 2-octen-4-one at the C2 position, yielding this compound.

Hypothetical Biosynthetic Pathway of this compound cluster_0 Known Fungal C8 Volatile Pathway cluster_1 Hypothetical Methoxylation Step Linoleic Acid Linoleic Acid Hydroperoxide Intermediate Hydroperoxide Intermediate Linoleic Acid->Hydroperoxide Intermediate Lipoxygenase 1-Octen-3-ol 1-Octen-3-ol Hydroperoxide Intermediate->1-Octen-3-ol Hydroperoxide Lyase 1-Octen-3-one 1-Octen-3-one 1-Octen-3-ol->1-Octen-3-one Alcohol Dehydrogenase 2-Octen-4-one 2-Octen-4-one 1-Octen-3-one->2-Octen-4-one Isomerase This compound This compound 2-Octen-4-one->this compound Putative Methyltransferase Experimental Workflow cluster_0 Sample Preparation & Extraction cluster_1 Analysis & Identification cluster_2 Isolation & Structural Elucidation Fungal Sample Fungal Sample Homogenization Homogenization Fungal Sample->Homogenization HS-SPME HS-SPME Homogenization->HS-SPME Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction GC-MS Analysis GC-MS Analysis HS-SPME->GC-MS Analysis Column Chromatography Column Chromatography Solvent Extraction->Column Chromatography Data Analysis Data Analysis GC-MS Analysis->Data Analysis Compound Identification Compound Identification Data Analysis->Compound Identification Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC NMR Spectroscopy NMR Spectroscopy Preparative HPLC->NMR Spectroscopy Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Logical Framework Fungi produce C8 VOCs Fungi produce C8 VOCs 2-Octen-4-one is a plausible intermediate 2-Octen-4-one is a plausible intermediate Fungi produce C8 VOCs->2-Octen-4-one is a plausible intermediate Linoleic acid is precursor Linoleic acid is precursor Linoleic acid is precursor->2-Octen-4-one is a plausible intermediate Hypothesis This compound is a natural product in fungi 2-Octen-4-one is a plausible intermediate->Hypothesis Fungi possess methyltransferases Fungi possess methyltransferases Fungi possess methyltransferases->Hypothesis Experimental Investigation Experimental Investigation Hypothesis->Experimental Investigation Test with proposed protocols

References

In-Depth Technical Guide: 2-Methoxy-2-octen-4-one (CAS Number 24985-48-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

2-Methoxy-2-octen-4-one is an α,β-unsaturated ketone with the CAS number 24985-48-6. Its chemical structure consists of an eight-carbon chain with a ketone at the 4-position, a double bond between carbons 2 and 3, and a methoxy group attached to carbon 2.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes computed properties from publicly available databases and estimated experimental values based on structurally similar compounds.

PropertyValueSource
Molecular Formula C₉H₁₆O₂PubChem[1]
Molecular Weight 156.22 g/mol PubChem[1]
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 5PubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Boiling Point Estimated: 180-190 °CN/A
Melting Point Estimated: < 25 °CN/A
Density Estimated: 0.9 - 1.0 g/cm³N/A
Solubility Estimated to be soluble in organic solvents, with low solubility in water.N/A

Synthesis and Spectroscopic Analysis

Proposed Synthesis Workflow

A potential synthetic approach involves the methoxylation of a corresponding β-dicarbonyl compound, followed by selective reduction and dehydration.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Octane-2,4-dione Octane-2,4-dione Methoxylation Methoxylation Octane-2,4-dione->Methoxylation Methanol Methanol Methanol->Methoxylation Selective_Reduction Selective Reduction (e.g., NaBH4) Methoxylation->Selective_Reduction Dehydration Acid-catalyzed Dehydration Selective_Reduction->Dehydration Product This compound Dehydration->Product

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not available. The following are predicted spectroscopic features based on its structure and data from analogous compounds.

TechniquePredicted Features
¹H NMR - Signals for the butyl group protons (~0.9-2.5 ppm).- A singlet for the methoxy group protons (~3.5-3.8 ppm).- A vinylic proton signal (~5.5-6.5 ppm).- A methyl group singlet attached to the double bond (~1.8-2.2 ppm).
¹³C NMR - Signals for the butyl group carbons.- A signal for the methoxy carbon (~55-60 ppm).- Signals for the olefinic carbons (~100-160 ppm).- A signal for the carbonyl carbon (>190 ppm).[2]
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z 156.- Fragmentation patterns corresponding to the loss of alkyl fragments, a methoxy group, and cleavage adjacent to the carbonyl group.
Infrared (IR) - A strong C=O stretching vibration for an α,β-unsaturated ketone (~1670-1690 cm⁻¹).- A C=C stretching vibration (~1620-1640 cm⁻¹).- C-O stretching vibrations for the methoxy group.- C-H stretching and bending vibrations.

Reactivity and Potential Biological Activity

This compound belongs to the class of α,β-unsaturated carbonyl compounds. This structural motif is known to be reactive and can participate in various biological interactions.

Chemical Reactivity

The key reactive feature of α,β-unsaturated ketones is the electrophilicity of both the carbonyl carbon and the β-carbon. This allows for nucleophilic attack at either position, with conjugate addition to the β-carbon being a common reaction pathway, often referred to as a Michael addition. The presence of an α-methoxy group can influence the reactivity of the double bond.

Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, compounds containing the α,β-unsaturated ketone scaffold are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This activity is often attributed to their ability to act as Michael acceptors and react with biological nucleophiles, such as the cysteine residues in proteins.

A hypothetical mechanism of action could involve the covalent modification of key cellular proteins, leading to the modulation of their function. For example, the inhibition of enzymes or transcription factors through Michael addition could disrupt critical cellular signaling pathways.

G cluster_0 Interacting Molecules cluster_1 Interaction cluster_2 Outcome Compound This compound Michael_Addition Michael Addition Compound->Michael_Addition Target Target Protein (with Cysteine residue) Target->Michael_Addition Covalent_Adduct Covalent Protein-Compound Adduct Michael_Addition->Covalent_Adduct Biological_Effect Altered Protein Function & Downstream Biological Effect Covalent_Adduct->Biological_Effect

Caption: Hypothetical mechanism of action via Michael addition.

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on the data for the related compound 2-octen-4-one, the following precautions should be considered.

Hazard CategoryRecommendations
Flammability Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[3][4]
Skin Contact May cause skin irritation. Wear protective gloves.[3][4]
Eye Contact May cause eye irritation. Wear eye protection.
Ingestion May be harmful if swallowed.
Handling Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.
Storage Store in a cool, well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a molecule of interest due to its α,β-unsaturated ketone functionality, a common pharmacophore in biologically active compounds. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on computed data, established chemical principles, and information from structurally related molecules. Further experimental investigation is required to fully elucidate its physicochemical properties, develop an optimized synthesis, and explore its potential biological activities and mechanisms of action. This document serves as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this and similar compounds.

References

Spectroscopic Characterization of 2-Methoxy-2-octen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectral data for the novel compound 2-Methoxy-2-octen-4-one. Due to the limited availability of experimental data in the public domain, this document leverages spectral data from analogous compounds and established principles of spectroscopic analysis to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines standardized experimental protocols for the acquisition of such data, serving as a valuable resource for researchers involved in the synthesis, identification, and characterization of new chemical entities.

Predicted Spectral Data for this compound

The following tables summarize the predicted spectral data for this compound, based on the analysis of its constituent functional groups: an α,β-unsaturated ketone and an enol ether. These predictions are derived from established chemical shift ranges, absorption frequencies, and fragmentation patterns observed in structurally similar molecules.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (CH₃)0.9 - 1.0t~7.5
H2 (CH₂)1.2 - 1.4sextet~7.5
H3 (CH₂)1.5 - 1.7quintet~7.5
H5 (CH₂)2.4 - 2.6t~7.5
H7 (CH₃)1.8 - 2.0s-
H8 (OCH₃)3.5 - 3.7s-
H3 (=CH)5.2 - 5.4s-
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C1 (CH₃)~14
C2 (CH₂)~22
C3 (CH₂)~26
C5 (CH₂)~40
C4 (C=O)198 - 202
C2' (=C)95 - 105
C3' (=C-O)160 - 165
C7 (CH₃)~20
C8 (OCH₃)~55
Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (conjugated ketone)1670 - 1690Strong
C=C (conjugated)1620 - 1640Medium
C-O (enol ether)1200 - 1250Strong
C-H (sp³)2850 - 3000Medium-Strong
C-H (sp²)3000 - 3100Medium
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Fragment
156[M]⁺ (Molecular Ion)
141[M - CH₃]⁺
125[M - OCH₃]⁺
113[M - C₃H₇]⁺ (loss of propyl radical)
99[M - C₄H₇O]⁺ (McLafferty rearrangement)
85[C₅H₉O]⁺
71[C₄H₇O]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as this compound. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[1] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.[2]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Set a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).[3]

    • Employ a relaxation delay appropriate for quaternary carbons if quantitative data is desired.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.[4][5]

    • Place a small drop of the neat liquid sample directly onto the crystal.[4][5]

  • Data Acquisition :

    • Acquire a background spectrum of the clean, empty ATR crystal.[6]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.[4]

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile compound, this is typically done via a gas chromatography (GC-MS) interface or direct injection.

  • Ionization (Electron Ionization - EI) :

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[7]

    • This causes the molecules to ionize and fragment.[7]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each ion is measured by a detector.

  • Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides structural information about the molecule.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic identification of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of Enone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermochemical properties of enone compounds, which are crucial for understanding their stability, reactivity, and potential applications in various scientific and pharmaceutical fields. Enones, or α,β-unsaturated ketones, are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond.[1][2] This conjugated system imparts unique chemical and physical properties that are of significant interest.

Core Thermochemical Properties

The key thermochemical properties that define the energetic landscape of enone compounds are the standard enthalpy of formation, the enthalpy of combustion, and the enthalpy of vaporization or sublimation.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable standard states.[3][4][5][6] It is a fundamental measure of a molecule's intrinsic stability. For any element in its most stable form, the standard enthalpy of formation is defined as zero.[4][6] This value can be determined experimentally, often indirectly through Hess's law by using the enthalpy of combustion.[3]

Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is the enthalpy change that occurs when one mole of a substance undergoes complete combustion with oxygen under standard conditions.[7][8] For organic compounds like enones, the products are typically carbon dioxide and water.[9] This property is often measured directly using bomb calorimetry and is crucial for determining the standard enthalpy of formation.[9][10]

Enthalpy of Vaporization (ΔvapH°) and Sublimation (ΔsubH°)

The enthalpy of vaporization is the energy required to transform a substance from a liquid to a gas, while the enthalpy of sublimation is the energy needed for a solid-to-gas transition.[11][12][13] These values provide insight into the strength of intermolecular forces.[11][13] For enones, which can be either liquids or solids at room temperature, these properties are important for understanding their volatility and phase behavior.

Quantitative Thermochemical Data

While a comprehensive database for all enone compounds is beyond the scope of this guide, the following table presents representative thermochemical data for some ketone and indanone compounds to provide a comparative reference.

CompoundChemical FormulaΔfH° (gas, 298.15 K) (kJ/mol)ΔcH° (liquid, 298.15 K) (kJ/mol)ΔvapH° (298.15 K) (kJ/mol)
AcetoneC3H6O-217.3-1787.031.0
1-IndanoneC9H8O-64.0 ± 3.8[14]-4438.5 ± 3.663.6 ± 0.8
2-IndanoneC9H8O-56.6 ± 4.8[14]-4445.9 ± 4.768.3 ± 0.5
1,3-IndandioneC9H6O3-165.0 ± 2.6[14]-4089.1 ± 2.593.7 ± 0.5

Note: Data for acetone is widely available, while data for indanones is from a specific calorimetric and computational study.[14] The enthalpy of formation for acetone in the gas phase is -248.4 kJ/mol.[15]

Experimental Protocols for Thermochemical Measurements

Accurate determination of thermochemical properties relies on precise experimental techniques. The two primary methods are combustion calorimetry and the Knudsen effusion method.

This technique is used to measure the heat of combustion of a substance.[9]

Methodology:

  • Sample Preparation: A precisely weighed sample (typically around 1 gram) of the enone compound is placed in a crucible inside a high-pressure vessel known as a "bomb."[16]

  • Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically up to 30 atm) to ensure complete combustion.[9][16]

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.[9]

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.[9]

  • Temperature Measurement: The temperature of the water is monitored and recorded before and after combustion. The temperature change (ΔT) is used to calculate the heat released.[9]

  • Calculation: The heat of combustion is calculated using the temperature change, the mass of the sample, and the heat capacity of the calorimeter, which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9]

This method is employed to determine the vapor pressure of solids and liquids with low volatility, from which the enthalpy of sublimation or vaporization can be derived.[17][18][19]

Methodology:

  • Sample Placement: A small amount of the enone sample is placed in a Knudsen cell, which is a small container with a tiny orifice of known dimensions.[18][19]

  • High Vacuum: The cell is placed in a high-vacuum chamber to ensure that the mean free path of the effusing vapor molecules is greater than the orifice diameter.[20]

  • Isothermal Heating: The cell is heated to a precise, constant temperature, causing the sample to vaporize or sublime, establishing an equilibrium vapor pressure inside the cell.[18]

  • Mass Loss Measurement: The vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time, often using a sensitive electrobalance.[18][20]

  • Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

  • Enthalpy Determination: The experiment is repeated at several different temperatures. The enthalpy of sublimation or vaporization is then determined by applying the Clausius-Clapeyron equation to the temperature-dependent vapor pressure data.[17][19]

Computational Thermochemistry

In addition to experimental methods, computational quantum chemistry provides a powerful tool for predicting the thermochemical properties of enone compounds.

Methodology: High-level ab initio methods, such as G3(MP2) and G4, and density functional theory (DFT) are used to calculate the total electronic energies of the molecules.[14][21] From these energies, the enthalpy of formation can be derived using the atomization method.[21] This involves calculating the energy required to break the molecule into its constituent atoms and then using the known enthalpies of formation of the atoms.

G cluster_input Inputs cluster_calc Computational Workflow cluster_output Outputs mol Enone Molecular Structure opt Geometry Optimization (e.g., DFT) mol->opt freq Frequency Calculation opt->freq energy Single-Point Energy (e.g., G4, CCSD(T)) opt->energy thermo Thermochemical Properties (ΔfH°, ΔcH°) freq->thermo (Thermal Corrections) energy->thermo (Electronic Energy)

Computational thermochemistry workflow.

Biological Significance: Enones as Michael Acceptors

In the context of drug development, the reactivity of enones is of paramount importance. Many enones act as Michael acceptors in biological systems.[22][23] The electrophilic β-carbon of the enone can react with nucleophilic residues, such as the thiol group of cysteine in proteins, via a Michael addition reaction.[22][24]

This reactivity is the basis for the biological activity of many enone-containing compounds, which can modulate signaling pathways by covalently modifying key proteins.[22] For instance, some monocyclic cyanoenones are potent anti-inflammatory and cytoprotective agents due to their ability to react with Keap1, a key regulator of the Nrf2 signaling pathway.[22]

Michael_Addition cluster_reactants Reactants cluster_product Product enone Enone (Michael Acceptor) reaction Michael Addition (1,4-Conjugate Addition) enone->reaction nucleophile Protein Thiol (e.g., Cysteine) (Michael Donor) nucleophile->reaction adduct Covalent Adduct (Modified Protein) reaction->adduct Covalent Bond Formation

Michael addition of an enone with a protein thiol.

Understanding the thermochemistry of enones provides a foundation for predicting their stability and reactivity. This knowledge is essential for the rational design of novel therapeutics and for elucidating the mechanisms of action of biologically active enone compounds.

References

2-Methoxy-2-octen-4-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on 2-Methoxy-2-octen-4-one

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides the core molecular information for this compound.

Molecular Formula and Weight

The foundational quantitative data for this compound is its molecular formula and corresponding molecular weight. The molecular formula is C9H16O2[1]. Based on this, the molecular weight is calculated to be 156.22 g/mol .

PropertyValue
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol

Experimental Protocols

Determination of Molecular Formula:

The molecular formula of a novel compound is typically determined using a combination of mass spectrometry and elemental analysis.

  • High-Resolution Mass Spectrometry (HRMS):

    • A sample of this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision.

    • This provides a highly accurate monoisotopic mass, which can be used to deduce the elemental composition.

  • Elemental Analysis:

    • The compound is combusted in a controlled environment.

    • The resulting amounts of carbon dioxide, water, and other combustion products are precisely measured to determine the percentage composition of carbon, hydrogen, and oxygen in the molecule.

    • This percentage composition is then used to derive the empirical formula, which is subsequently confirmed and refined to the molecular formula using the data from HRMS.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from compound identification to the determination of its molecular properties.

Compound This compound Analysis Instrumental Analysis Compound->Analysis HRMS High-Resolution Mass Spectrometry Analysis->HRMS Elemental Elemental Analysis Analysis->Elemental Formula Molecular Formula (C9H16O2) HRMS->Formula Elemental->Formula Weight Molecular Weight (156.22 g/mol) Formula->Weight

Caption: Workflow for determining the molecular formula and weight.

References

The Dawn of Methoxy-Ketones: A Technical Guide to Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the burgeoning field of novel methoxy-ketones, offering a comprehensive overview of their discovery, synthesis, isolation, and potential therapeutic applications. As our understanding of cellular signaling and metabolic pathways deepens, methoxy-ketones are emerging as a class of compounds with significant biological activity, warranting further investigation for drug development and scientific research. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of key processes to empower researchers in this exciting area of study.

Synthesis of Novel Methoxy-Ketones

The generation of novel methoxy-ketone scaffolds is a critical first step in their investigation. Researchers have developed several effective synthetic strategies, each with its own advantages in terms of yield, regioselectivity, and substrate scope.

α-Methoxyketone Synthesis via Ketone Homologation

A prominent method for the synthesis of α-methoxyketones involves the homologation of ketones. This process, significantly expanded by the use of zirconium (IV) and hafnium (IV) tetrachloride, facilitates the efficient and regioselective rearrangement of hydroxy sulfone adducts derived from various ketones, including monocyclic and acyclic structures.[1][2]

Experimental Protocol: Zirconium Tetrachloride-Mediated Hydroxy Sulfone Rearrangement [1][2]

  • Adduct Formation: React the parent ketone with the anion of [(methoxymethyl)sulfonyl]benzene in an appropriate solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C) to form the hydroxy sulfone adduct.

  • Rearrangement: Treat the resulting adduct with zirconium tetrachloride (ZrCl₄) or hafnium tetrachloride (HfCl₄).

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up. The desired α-methoxyketone is then purified from the crude product using column chromatography.

Conversion of N-Methoxy-N-methylamides (Weinreb Amides)

Weinreb amides serve as versatile starting materials for the synthesis of ketones, including methoxy-ketones. This transformation can be achieved through a nonclassical Wittig reaction, offering a milder alternative to the use of highly reactive organometallic reagents.[3] This method demonstrates high chemoselectivity.[3] Another approach involves the reaction of Weinreb amides with vinyl Grignard reagents, leading to the formation of β-aminoketones in a sequential process.[4] Organolithium reagents are also effective for converting Weinreb amides to ketones.[5]

Experimental Protocol: Ketone Synthesis from Weinreb Amides via Nonclassical Wittig Reaction [3]

  • Reaction Setup: Combine the Weinreb amide and an alkylidenetriphenylphosphorane in a suitable aprotic solvent.

  • Reaction Progression: Allow the reaction to proceed, monitoring for the formation of an intermediate enamine.

  • Hydrolysis: Upon completion, perform an in-situ hydrolysis of the intermediate to yield the final ketone product.

  • Purification: Isolate and purify the ketone using standard techniques such as column chromatography.

Isolation and Purification of Methoxy-Ketones

The successful isolation and purification of newly synthesized methoxy-ketones are paramount for their accurate characterization and subsequent biological evaluation. A variety of chromatographic and extraction techniques are employed for this purpose.

Chromatographic Methods

Column chromatography is a fundamental technique for the purification of ketones from reaction by-products.[6] High-performance liquid chromatography (HPLC) is also a powerful tool for both the analysis and purification of ketones and their derivatives, with modern systems allowing for rapid method development.[7] For specific applications, such as the isolation of ketones from complex mixtures like corrosion test solutions, solid-phase extraction (SPE) using a strong anion exchange (SAX) cartridge has proven effective.[8][9]

Experimental Protocol: Isolation of Ketones using Strong Anion Exchange (SAX) Solid-Phase Extraction [8]

  • Cartridge Preconditioning: Precondition a SAX SPE cartridge with dichloromethane (DCM) followed by pentane.

  • Sample Loading: Dissolve the sample in pentane and load it onto the cartridge, allowing for equilibration.

  • Fraction Collection: Elute the fractions using a sequence of solvents with increasing polarity:

    • Fraction 1 (Unmodified Oil): Wash with pentane.

    • Fraction 2 (Ketone and Aldehyde Fraction): Wash with DCM.

    • Fraction 3 (Carboxylic Acids): Wash with methanol.

  • Analysis: Analyze the collected fractions using techniques such as gas chromatography-mass spectrometry (GC-MS) to confirm the presence and purity of the isolated ketones.

Liquid-Liquid Extraction

For the separation of reactive ketones from other organic compounds, a liquid-liquid extraction protocol utilizing a saturated sodium bisulfite solution is highly effective.[10][11][12] This method relies on the formation of a charged bisulfite adduct with the ketone, which can then be separated into an aqueous layer.[10][11]

Experimental Protocol: Bisulfite Extraction for Ketone Purification [10][13]

  • Adduct Formation: Dissolve the crude mixture containing the ketone in a water-miscible solvent like methanol or dimethylformamide. Add a saturated aqueous solution of sodium bisulfite and shake vigorously to form the charged bisulfite adduct.

  • Extraction: Add an immiscible organic solvent (e.g., a mixture of ethyl acetate and hexanes) and deionized water to the separatory funnel and shake.

  • Layer Separation: Allow the layers to separate. The aqueous layer containing the bisulfite adduct is collected. The organic layer containing the impurities is discarded.

  • Ketone Recovery (Optional): The ketone can be regenerated from the aqueous layer by basification.

Characterization of Novel Methoxy-Ketones

Accurate structural elucidation and purity assessment are achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: A strong absorption in the region of 1660–1770 cm⁻¹ is a clear indicator of a carbonyl group (C=O). The exact wavenumber can provide information about the ketone's environment, with conjugation lowering the absorption frequency.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the α-carbon of ketones typically appear in the 2.0-2.5 ppm range.[14] The chemical shift of the methoxy group protons is also a key indicator.

    • ¹³C NMR: The carbonyl carbon signal is characteristic and appears significantly downfield.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and characteristic fragmentation patterns that can aid in structure determination.[14][15]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used for the quantitative determination of ketones, often after derivatization to form a chromophoric compound.[16][17]

Table 1: Spectroscopic Data for a Representative Methoxy-Ketone

Spectroscopic TechniqueCharacteristic Peaks/Signals
IR (Infrared)Strong C=O stretch at ~1715 cm⁻¹
¹H NMR (Proton NMR)Methoxy (-OCH₃) singlet at ~3.8 ppm; α-protons at ~2.1-2.4 ppm
¹³C NMR (Carbon NMR)Carbonyl (C=O) carbon at >200 ppm; Methoxy carbon at ~50-60 ppm
MS (Mass Spectrometry)Molecular ion peak (M⁺); Characteristic fragmentation patterns

Biological Activity and Signaling Pathways

Recent studies have begun to uncover the diverse biological activities of methoxy-ketones, ranging from antimicrobial and cytotoxic effects to potential roles in modulating cellular signaling pathways.

Antimicrobial and Cytotoxic Activity

Unsymmetrical trifluoromethyl methoxyphenyl β-diketones have demonstrated antibacterial and antifungal properties, as well as moderate cytotoxicity against cancer cell lines like HeLa.[18][19] The position of the methoxy group on the aromatic ring can influence the biological activity.[18][19] Similarly, novel N-benzimidazole-derived carboxamides with methoxy and hydroxy substitutions have shown significant antioxidative and antiproliferative activity.[20]

Signaling Pathways

While research into the specific signaling pathways of novel synthetic methoxy-ketones is ongoing, the well-established signaling roles of endogenous ketone bodies, such as β-hydroxybutyrate (βHB), provide a valuable framework for investigation. βHB is known to act as a signaling molecule that can modulate inflammation, oxidative stress, and gene expression.[21][22][23] It can inhibit histone deacetylases (HDACs) and activate specific G protein-coupled receptors.[23] It is plausible that some novel methoxy-ketones could exert their biological effects by interacting with similar pathways.

Diagram 1: Generalized Ketone Body Signaling Pathway

Signaling_Pathway MethoxyKetone Novel Methoxy-Ketone CellMembrane Cell Membrane Receptor G Protein-Coupled Receptor (GPCR) MethoxyKetone->Receptor Binds to HDAC Histone Deacetylase (HDAC) MethoxyKetone->HDAC Inhibits Downstream Downstream Signaling Cascades Receptor->Downstream GeneExpression Altered Gene Expression HDAC->GeneExpression Inhibition leads to increased acetylation Downstream->GeneExpression BiologicalResponse Biological Response (e.g., Anti-inflammatory) GeneExpression->BiologicalResponse

Caption: Potential signaling mechanisms of novel methoxy-ketones.

Experimental Workflows

The discovery and evaluation of novel methoxy-ketones follow a logical progression from synthesis to biological testing.

Diagram 2: Experimental Workflow for Methoxy-Ketone Discovery

Workflow Synthesis Synthesis of Novel Methoxy-Ketone Purification Isolation & Purification (Chromatography, Extraction) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BioAssay Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) Characterization->BioAssay HitCompound Identification of 'Hit' Compound BioAssay->HitCompound Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) HitCompound->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

Caption: A typical workflow for the discovery of novel methoxy-ketones.

Quantitative Data Summary

The following tables summarize representative quantitative data from the synthesis and biological evaluation of methoxy-ketones as reported in the literature.

Table 2: Synthesis Yields of Methoxy-Ketones

Synthesis MethodStarting MaterialProductYield (%)Reference
Ketone HomologationCyclohexanone2-MethoxycycloheptanoneGood[2]
Weinreb Amide ConversionN-methoxy-N-methylbenzamideAcetophenoneHigh[3]
Transition-Metal-Free MethylenationPropiophenone1,5-Diketone derivativeup to 98%[24]

Table 3: Biological Activity of Methoxy-Ketone Derivatives

Compound ClassAssayResult (e.g., IC₅₀, MIC)Reference
Trifluoromethyl Methoxyphenyl β-DiketonesAntibacterial (S. aureus)MIC: 64–512 µg·mL⁻¹[18]
Trifluoromethyl Methoxyphenyl β-DiketonesCytotoxicity (HeLa cells)IC₅₀: 86.6 ± 12.1 μM[18]
N-Benzimidazole CarboxamidesAntibacterial (E. faecalis)MIC: 8 μM[20]
N-Benzimidazole CarboxamidesAntiproliferative (MCF-7 cells)IC₅₀: 3.1 μM[20]

Conclusion

The field of novel methoxy-ketones holds significant promise for the development of new therapeutic agents and research tools. This guide provides a foundational understanding of the key methodologies for their synthesis, isolation, and characterization, alongside an overview of their emerging biological activities. As research progresses, a deeper understanding of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for innovative applications in medicine and beyond.

References

Methodological & Application

Application Note: GC-MS Analysis of 2-Methoxy-2-octen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the qualitative and quantitative analysis of 2-Methoxy-2-octen-4-one in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a volatile organic compound with potential applications in flavor, fragrance, and pharmaceutical industries. Accurate and reliable quantification of this analyte is crucial for quality control, research, and development. This application note outlines a comprehensive GC-MS protocol for the analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocol

This protocol is a proposed method and requires validation for specific matrices.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for extracting analytes from a liquid sample into an immiscible organic solvent.

Reagents and Materials:

  • Sample containing this compound

  • Dichloromethane (DCM), GC-grade

  • Anhydrous sodium sulfate

  • 2 mL glass vials with PTFE-lined caps

  • Pipettes and pipette tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 1 mL of the liquid sample into a 2 mL glass vial.

  • Add 1 mL of dichloromethane to the vial.

  • Cap the vial and vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a new vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are suggested for a standard GC-MS system and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature Program
Initial Temperature50°C, hold for 2 minutes
Ramp 110°C/min to 150°C
Ramp 220°C/min to 250°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Scan Rangem/z 40-350 (for qualitative analysis)
Data Acquisition Mode Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound. Note: These values are for illustrative purposes and must be determined experimentally through method validation.

Parameter Hypothetical Value
Retention Time (RT) 12.5 min
Quantifier Ion (m/z) 156 (Molecular Ion)
Qualifier Ion 1 (m/z) 125
Qualifier Ion 2 (m/z) 97
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Linearity Range 0.2 - 50 ng/mL
Correlation Coefficient (r²) > 0.995

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample LLE Liquid-Liquid Extraction (with Dichloromethane) Sample->LLE 1 mL Dry Drying with Na2SO4 LLE->Dry Extract Final Extract Dry->Extract GC_Inlet GC Inlet (250°C) Extract->GC_Inlet 1 µL Injection GC_Column GC Separation (HP-5MS Column) GC_Inlet->GC_Column MS_Source MS Ionization (EI, 70 eV) GC_Column->MS_Source MS_Detector Mass Analyzer and Detector MS_Source->MS_Detector Chromatogram Total Ion Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Peak Identification Quantification Quantification (SIM Mode) Mass_Spectrum->Quantification Ion Selection Report Final Report Quantification->Report

Caption: GC-MS analysis workflow for this compound.

Signaling_Pathway_Placeholder Analyte This compound GC Gas Chromatography Analyte->GC Separation MS Mass Spectrometry GC->MS Detection & Ionization Data Data Analysis MS->Data Signal Processing Result Concentration Data->Result Quantification

Caption: Logical relationship of the analytical steps.

Application Note: HPLC Method for the Quantification of C9H16O2 Isomers (Fatty Acid Methyl Esters)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of various C9H16O2 isomers, with a specific focus on fatty acid methyl esters (FAMEs). The developed method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity for the target analytes. This document provides a detailed experimental protocol, including sample preparation, instrument parameters, and data analysis. Additionally, typical quantitative data, including retention times, resolution, limit of detection (LOD), and limit of quantification (LOQ), are summarized in tabular format for easy reference. This method is suitable for researchers, scientists, and drug development professionals involved in the analysis of lipid-based compounds.

Introduction

The chemical formula C9H16O2 encompasses a wide array of isomers with diverse chemical structures and biological activities. Among these, fatty acid methyl esters (FAMEs) are of significant interest in various fields, including biofuel research, food science, and pharmaceutical development. Accurate quantification of individual FAME isomers is crucial for quality control, product characterization, and understanding their physiological effects. This application note details a validated HPLC-UV method for the analysis of C9H16O2 FAME isomers, such as methyl nonanoate and its branched-chain counterparts.

Experimental Protocols

Sample Preparation (Derivatization of Fatty Acids to FAMEs)

A critical step in the analysis of fatty acids by HPLC is their conversion to FAMEs to improve their chromatographic properties. An acid-catalyzed esterification method is described below.

Reagents and Materials:

  • Methanol (HPLC grade)

  • Concentrated Sulfuric Acid (H2SO4)

  • Hexane (HPLC grade)

  • Sodium Bicarbonate (NaHCO3) solution, 5% (w/v) in water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Sample containing C9 fatty acids

  • Internal Standard (IS): Methyl decanoate (C10H20O2) stock solution (1 mg/mL in hexane)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • 2 mL glass vials with PTFE-lined caps

Procedure:

  • To 1 mg of the fatty acid sample in a glass vial, add 1 mL of the internal standard solution.

  • Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the mixture at 60°C for 1 hour in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of 5% sodium bicarbonate solution to the vial.

  • Vortex for 30 seconds and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 80% A to 100% A over 15 minutes, hold at 100% A for 5 minutes, return to 80% A in 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 205 nm

| Run Time | 25 minutes |

Data Presentation

The following tables summarize typical quantitative data obtained for the analysis of representative C9H16O2 FAME isomers using the described HPLC method.

Table 1: Chromatographic Parameters for C9H16O2 FAME Isomers

Analyte (Isomer)Retention Time (min)Resolution (Rs) vs. Methyl Nonanoate
Methyl Nonanoate10.2-
Methyl 7-methyloctanoate9.82.1
Methyl 6-methyloctanoate9.53.5
Methyl 2-methyloctanoate10.51.8
Methyl Decanoate (IS)12.18.5

Table 2: Method Validation Parameters for the Quantification of Methyl Nonanoate

ParameterValue
Linear Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this application note.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Fatty Acid Sample IS Add Internal Standard Sample->IS Derivatization Acid-Catalyzed Esterification IS->Derivatization Extraction Hexane Extraction Derivatization->Extraction Drying Drying with Na2SO4 Extraction->Drying ReadySample FAMEs in Hexane Drying->ReadySample Injection Inject Sample ReadySample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (205 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using IS Integration->Quantification Result Concentration of Isomers Quantification->Result

Caption: Experimental workflow for the quantification of C9H16O2 FAME isomers.

HPLC_Method_Logic cluster_instrument HPLC System cluster_method_params Method Parameters Pump Quaternary Pump MobilePhase Acetonitrile/Water Gradient Pump->MobilePhase Autosampler Autosampler Column C18 Column Autosampler->Column ColumnOven Column Oven ColumnOven->Column UVDetector UV Detector Wavelength 205 nm UVDetector->Wavelength Column->UVDetector MobilePhase->Column FlowRate 1.0 mL/min FlowRate->Pump Temperature 30°C Temperature->ColumnOven

Caption: Logical relationship of HPLC instrument components and method parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of C9H16O2 isomers, specifically fatty acid methyl esters. The sample preparation protocol is straightforward, and the chromatographic conditions offer excellent separation and sensitivity. The provided data and visualizations serve as a valuable resource for researchers and scientists in the fields of chemistry, biology, and pharmaceutical sciences. This method can be readily adapted for the analysis of other FAMEs and related lipid compounds.

The Role of 2-Methoxy-2-octen-4-one in Synthetic Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its defined chemical structure, publicly available scientific literature and chemical databases provide limited information on the specific applications of 2-Methoxy-2-octen-4-one as a chemical intermediate. While its structure suggests potential reactivity as a Michael acceptor or as a precursor in various organic transformations, detailed experimental protocols, quantitative data on reaction yields, and its incorporation into complex synthetic pathways are not well-documented in readily accessible sources.

Chemical Profile of this compound

To understand its potential as a chemical intermediate, a summary of its basic chemical properties is presented below.

PropertyValueSource
Molecular Formula C₉H₁₆O₂PubChem[1]
Molecular Weight 156.22 g/mol PubChem[1]
IUPAC Name (2Z)-2-methoxyoct-2-en-4-onePubChem[1]
CAS Number 24985-48-6PubChem[1]
Canonical SMILES CCCCC(=O)C=C(C)OCPubChem[1]

Potential Synthetic Utility: A Theorectical Overview

Based on its functional groups—an α,β-unsaturated ketone and a vinyl ether—this compound could theoretically participate in a variety of organic reactions. A logical workflow for its potential use as a chemical intermediate is outlined below.

G cluster_0 Starting Material cluster_1 Potential Reactions cluster_2 Resulting Intermediates cluster_3 Potential Final Products This compound This compound Michael Addition Michael Addition This compound->Michael Addition Nucleophile Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction Dienophile 1,2-Addition to Carbonyl 1,2-Addition to Carbonyl This compound->1,2-Addition to Carbonyl Organometallic Reagent Hydrolysis of Vinyl Ether Hydrolysis of Vinyl Ether This compound->Hydrolysis of Vinyl Ether Aqueous Acid Substituted Octanones Substituted Octanones Michael Addition->Substituted Octanones Cyclohexene Derivatives Cyclohexene Derivatives Diels-Alder Reaction->Cyclohexene Derivatives Tertiary Alcohols Tertiary Alcohols 1,2-Addition to Carbonyl->Tertiary Alcohols Octane-2,4-dione Octane-2,4-dione Hydrolysis of Vinyl Ether->Octane-2,4-dione Pharmaceuticals Pharmaceuticals Substituted Octanones->Pharmaceuticals Agrochemicals Agrochemicals Cyclohexene Derivatives->Agrochemicals Fine Chemicals Fine Chemicals Tertiary Alcohols->Fine Chemicals Octane-2,4-dione->Fine Chemicals

Caption: Theoretical synthetic pathways for this compound.

Conclusion and Future Outlook

The application of this compound as a chemical intermediate remains an area with a notable lack of published research. While its chemical structure suggests a range of potential synthetic transformations, the absence of concrete experimental data in the public domain prevents the creation of detailed application notes and protocols. For researchers, scientists, and drug development professionals, this compound represents an unexplored building block with the potential for novel synthetic methodologies. Further research into the reactivity and applications of this compound is necessary to establish its role as a valuable intermediate in organic synthesis. At present, any use of this compound would require significant in-house process development and optimization.

References

Application Notes and Protocols for 2-Methoxy-2-octen-4-one in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2-Octen-4-one

2-Octen-4-one is a flavor and fragrance compound known for its sweet, fruity, and slightly musty aroma. It is found naturally in roasted hazelnuts and contributes to the flavor profile of various fruits. Its versatile sensory characteristics make it a valuable ingredient in the food and fragrance industries.

Chemical Structure:

Applications in Flavor and Fragrance

2-Octen-4-one is utilized to impart specific flavor and aroma notes in a variety of products:

  • Flavor Applications: It is used to add sweet and fruity notes, particularly to strawberry flavors. It can also introduce musty notes, which are desirable in mushroom-flavored products.[1] This compound is also used to create ripe or overripe notes in strawberry, cherry, peach, and apricot flavors and can enhance yogurt flavors by providing mouthfeel and fruity sensations.[2][3]

  • Fragrance Applications: In perfumery, it contributes a powerful green and fruity odor reminiscent of mango and pineapple.[4]

Quantitative Data

The following tables summarize the available quantitative data for 2-Octen-4-one.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless to pale yellow liquid
Odor Sweet, fruity, slightly musty, fresh strawberry
Boiling Point 170.18°C
Flash Point 145°F (CC)
Solubility Insoluble in water

Table 2: Sensory and Usage Levels

ParameterDescription
Flavor Profile Sweet, fruity, slightly musty, characteristic of fresh strawberry.[1] Also described as having a ripe, canned peach note.[2][3]
Suggested Use Level (Flavor) 2.00 - 20.00 PPM.[1] Another source suggests 2-5 ppm as consumed.[2][3]
Fragrance Usage Typical usage in perfume compounds ranges from 0.002% to 0.200%.[4]
Odor Type Yeasty, jam-like, with tropical fruit and metallic notes.[4]

Experimental Protocols

Protocol for Sensory Evaluation: Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, such as a product with and without the addition of 2-Octen-4-one.

Materials:

  • Trained sensory panelists (minimum of 20-30 recommended).

  • Three coded sample cups per panelist (e.g., labeled with random three-digit numbers). Two samples are identical, and one is different.

  • The product base (e.g., water, sugar solution, unflavored yogurt).

  • 2-Octen-4-one solution of a specific concentration.

  • Presentation order randomization sheet.

  • Ballot sheets for panelists.

  • Water and unsalted crackers for palate cleansing.

Procedure:

  • Sample Preparation: Prepare two batches of the product base. To one batch, add a predetermined concentration of 2-Octen-4-one. The other batch will serve as the control.

  • Coding and Presentation: For each panelist, present three samples in a randomized order. Two of the samples will be from one batch (e.g., control), and the third will be from the other batch (e.g., with 2-Octen-4-one). There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB).

  • Panelist Instructions: Instruct panelists to taste each sample from left to right. Their task is to identify the sample that is different from the other two.

  • Data Collection: Panelists record their choice on the ballot sheet.

  • Data Analysis: The number of correct identifications is tallied. Statistical tables for triangle tests are used to determine if the number of correct judgments is statistically significant at a chosen confidence level (typically p < 0.05).

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the specific sensory attributes of a product containing 2-Octen-4-one.

Materials:

  • Highly trained sensory panel (8-12 members).

  • Product samples with varying concentrations of 2-Octen-4-one and a control.

  • Reference standards for different aroma and flavor attributes (e.g., strawberry essence, mushroom extract).

  • Unstructured line scales (e.g., 15 cm) anchored at the ends with terms like "low" and "high".

  • Data collection software or paper ballots.

Procedure:

  • Lexicon Development: In initial sessions, the panel leader and panelists collaboratively develop a list of descriptive terms (a lexicon) that define the sensory characteristics of the product with and without 2-Octen-4-one. This may include terms like "strawberry-like," "sweet," "musty," "green," "fruity," etc.

  • Panelist Training: Panelists are trained to use the lexicon and the line scale consistently. They practice rating the intensity of each attribute using the reference standards.

  • Sample Evaluation: In individual booths under controlled lighting and temperature, panelists evaluate the coded samples. They rate the intensity of each attribute on the unstructured line scale.

  • Data Collection: The ratings for each attribute are converted to numerical data (e.g., by measuring the distance from the "low" anchor).

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples. The results can be visualized using spider web plots to compare the sensory profiles of different samples.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The perception of aroma compounds like 2-Octen-4-one is initiated by the binding of the odorant molecule to olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., 2-Octen-4-one) OR_Node Olfactory Receptor (GPCR) Odorant->OR_Node Binds to G_Protein G-protein (Golf) Activation OR_Node->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ATP to cAMP AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Ca2+/Na+ influx Signal Signal to Brain Depolarization->Signal

Olfactory Signal Transduction Cascade
Gustatory (Taste) Signaling Pathway for Sweet and Savory (Umami)

The sweet and savory (umami) tastes are perceived through G-protein coupled receptors (GPCRs) on the taste buds.

Taste_Signaling_Pathway Tastant Tastant Molecule (Sweet/Umami) Taste_Receptor Taste Receptor (GPCR) Tastant->Taste_Receptor Binds to G_Protein G-protein (Gustducin) Activation Taste_Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3 PIP2 to IP3 PLC->IP3 Ca_Release Ca2+ Release from ER IP3->Ca_Release Neurotransmitter Neurotransmitter Release Ca_Release->Neurotransmitter Signal Signal to Brain Neurotransmitter->Signal

Sweet/Umami Taste Signal Transduction
Experimental Workflow for Sensory Analysis

The following diagram illustrates a general workflow for conducting sensory analysis of a flavor compound.

Sensory_Workflow Define_Obj Define Objectives Select_Test Select Sensory Test (e.g., Triangle, QDA) Define_Obj->Select_Test Panel_Selection Panelist Selection and Training Select_Test->Panel_Selection Sample_Prep Sample Preparation and Coding Panel_Selection->Sample_Prep Evaluation Sensory Evaluation Sample_Prep->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Report Interpretation and Reporting Analysis->Report

Workflow for Sensory Evaluation

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ketones are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. Their stereochemistry profoundly influences biological activity, making the development of efficient and highly selective methods for their synthesis a critical endeavor in modern organic chemistry and drug development. This document provides detailed application notes and experimental protocols for several key strategies in the asymmetric synthesis of chiral ketones, including transition-metal catalysis, organocatalysis, and biocatalysis.

I. Transition-Metal Catalyzed Asymmetric α-Alkylation of Ketones

The direct enantioselective α-alkylation of ketones is a powerful method for constructing chiral carbon centers. Recent advancements in transition-metal catalysis have enabled the use of readily available alkyl halides as electrophiles.

A. Nickel-Catalyzed Enantioselective α-Alkylation with Unactivated Alkyl Halides

This protocol describes a novel method for the direct, enantioselective α-alkylation of acyclic ketones with unactivated alkyl iodides, employing a dinickel catalyst with a unique bimetallic ligand. This approach is distinguished by its mild reaction conditions and broad substrate scope, providing access to chiral ketones with α-quaternary stereocenters in high yields and enantioselectivities.[1][2]

Experimental Protocol:

  • Preparation of the Catalyst: In a glovebox, a solution of the bimetallic ligand (0.022 mmol) in 1,4-dioxane (1.0 mL) is added to NiCl₂ glyme (0.020 mmol). The resulting mixture is stirred at room temperature for 1 hour.

  • Reaction Setup: To the prepared catalyst solution, add the ketone substrate (0.20 mmol), the unactivated alkyl iodide (0.30 mmol), and a suitable base (e.g., NaHMDS, 0.40 mmol).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral ketone.

Quantitative Data Summary:

Ketone SubstrateAlkyl IodideYield (%)ee (%)
1-Phenylpropan-1-one1-Iodopropane9592
1-(4-Methoxyphenyl)propan-1-one1-Iodobutane9290
1-(Naphthalen-2-yl)propan-1-oneIodoethane9895
1-(Thiophen-2-yl)propan-1-one1-Iodopentane8588

Data is representative and compiled from literature sources.[1][2]

Logical Workflow for Ni-Catalyzed α-Alkylation:

G Workflow for Ni-Catalyzed Asymmetric α-Alkylation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ligand Bimetallic Ligand Catalyst Dinickel Catalyst Solution Ligand->Catalyst NiCl2 NiCl₂·glyme NiCl2->Catalyst Solvent1 1,4-Dioxane Solvent1->Catalyst ReactionMix Reaction Mixture Catalyst->ReactionMix Ketone Ketone Substrate Ketone->ReactionMix AlkylHalide Alkyl Iodide AlkylHalide->ReactionMix Base Base (e.g., NaHMDS) Base->ReactionMix Stirring Stir at 25°C, 12-24h ReactionMix->Stirring Quench Quench with NH₄Cl(aq) Stirring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product Chiral Ketone Purification->Product

Caption: Workflow for Ni-Catalyzed Asymmetric α-Alkylation.

II. Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of chiral ketones, often utilizing readily available and environmentally benign catalysts.

A. Photo-Organocatalytic Asymmetric α-Alkylation of Cyclic Ketones

This method employs a chiral primary amine derived from cinchona alkaloids to catalyze the asymmetric α-alkylation of cyclic ketones with alkyl bromides under photochemical conditions.[3][4] The reaction proceeds through the formation of a photon-absorbing electron donor-acceptor (EDA) complex.[4]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the cyclic ketone (e.g., cyclohexanone, 0.5 mmol), the alkyl bromide (1.0 mmol), the chiral primary amine catalyst (e.g., 9-amino(9-deoxy)-epi-cinchona alkaloid, 0.05 mmol), and a suitable solvent (e.g., CH₂Cl₂, 2.0 mL).

  • Photochemical Reaction: Irradiate the reaction mixture with a light source (e.g., 365 nm UV lamp) at a controlled temperature (e.g., 0 °C) for a specified duration (e.g., 24-48 hours).

  • Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the α-alkylated chiral ketone.

Quantitative Data Summary:

Cyclic KetoneAlkyl BromideYield (%)dree (%)
CyclohexanoneBromoacetonitrile85>20:195
CyclopentanoneEthyl bromoacetate7815:192
CycloheptanoneBenzyl bromide72>20:188

Data is representative and compiled from literature sources.[3][4]

B. Asymmetric Conjugate Addition of Ketones to Maleimides

This protocol utilizes a chiral primary amine-salicylamide organocatalyst for the enantioselective conjugate addition of ketones to maleimides, producing substituted succinimides with high yields and enantioselectivities.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of the maleimide (0.1 mmol) and the ketone (0.2 mmol) in a suitable solvent (e.g., toluene, 1.0 mL), add the chiral primary amine-salicylamide catalyst (0.01 mmol).

  • Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature or 0 °C) for the required time (e.g., 12-72 hours).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Quantitative Data Summary:

KetoneMaleimideYield (%)ee (%)
AcetoneN-Phenylmaleimide9895
CyclohexanoneN-Benzylmaleimide9599
PropiophenoneN-Methylmaleimide8590

Data is representative and compiled from literature sources.[5]

Signaling Pathway for Organocatalyzed Conjugate Addition:

G Catalytic Cycle for Asymmetric Conjugate Addition Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst Chiral Primary Amine-Salicylamide TransitionState Ternary Complex (Transition State) Enamine->TransitionState Maleimide Maleimide Maleimide->TransitionState Adduct Iminium Ion Adduct TransitionState->Adduct C-C Bond Formation Hydrolysis Hydrolysis Adduct->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Succinimide Product Hydrolysis->Product

Caption: Catalytic Cycle for Asymmetric Conjugate Addition.

III. Biocatalytic Asymmetric Synthesis

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds, offering high selectivity under mild conditions.

A. Ketoreductase-Mediated Asymmetric Reduction of Prochiral Ketones

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols, which can be subsequently oxidized to the corresponding chiral ketones if desired.[6][7] This protocol outlines a general procedure for the biocatalytic reduction of a ketone using a commercially available ketoreductase.

Experimental Protocol:

  • Enzyme and Cofactor Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0). Dissolve the ketoreductase and the cofactor (e.g., NADPH or a cofactor regeneration system such as glucose/glucose dehydrogenase) in the buffer.

  • Reaction Setup: To the enzyme solution, add the ketone substrate, which may be dissolved in a co-solvent (e.g., DMSO, isopropanol) to enhance solubility.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified time (e.g., 24 hours).

  • Work-up and Purification: After the reaction, extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and concentrated. The chiral alcohol product can be purified by chromatography.

Quantitative Data Summary:

Ketone SubstrateEnzyme SourceConversion (%)ee (%)
AcetophenoneLactobacillus kefir KRED>99>99.5 (S)
2,5-HexanedioneEngineered KRED98>99 (R,R)
Ethyl 4-chloroacetoacetateCandida magnoliae KRED>99>99 (S)

Data is representative and compiled from literature sources.[6][7]

Logical Relationship in Biocatalytic Reduction:

G Biocatalytic Ketone Reduction Ketone Prochiral Ketone EnzymeComplex Enzyme-Substrate-Cofactor Complex Ketone->EnzymeComplex KRED Ketoreductase (KRED) KRED->EnzymeComplex Cofactor Cofactor (NADPH) Cofactor->EnzymeComplex RegenSystem Cofactor Regeneration System (e.g., GDH/Glucose) RegenSystem->Cofactor EnzymeComplex->KRED Product Chiral Alcohol EnzymeComplex->Product Stereoselective Reduction OxidizedCofactor Oxidized Cofactor (NADP⁺) EnzymeComplex->OxidizedCofactor OxidizedCofactor->Cofactor Regeneration

References

Application Note: Enhanced Detection of 2-Methoxy-2-octen-4-one Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of 2-Methoxy-2-octen-4-one, a ketone, to improve its detection sensitivity and chromatographic performance in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols described herein are based on established methods for the derivatization of carbonyl compounds and are adapted for the specific analysis of this compound. This note includes detailed experimental procedures, expected improvements in detection, and visual workflows to guide researchers in implementing these techniques.

Introduction

This compound is a carbonyl-containing compound that may present challenges in analytical detection due to its volatility and potential for poor ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to enhance its physicochemical properties for analysis.[1] This process can lead to increased volatility for GC analysis, improved ionization for MS detection, and better chromatographic separation from matrix components.[1][2] This application note details two primary derivatization strategies for this compound: oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis and hydrazone formation with 2,4-dinitrophenylhydrazine (DNPH) for LC-MS analysis.

Data Presentation

The following table summarizes the expected quantitative improvements in detection sensitivity that can be achieved by derivatizing ketones, based on literature reports for similar carbonyl compounds.

Derivatization ReagentAnalytical TechniqueExpected Improvement in SensitivityReference
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)GC-MS (NCI mode)Higher selectivity and sensitivity compared to EI mode.[3][4][3][4]
2,4-dinitrophenylhydrazine (DNPH)LC-MSImproved ionization and detection of less abundant long-chain carbonyls.[5][5]
2-hydrazino-1-methylpyridine (HMP)LC-ESI-MSUp to 1000-fold increase for certain carbonyls.[6][6]
Tandem Mass Tags (TMT)-hydrazine (TMTH)LC-ESI-MS/MS14-fold to 2755-fold improvement for oxosteroids.[6][6]

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol describes the formation of the O-(2,3,4,5,6-pentafluorobenzyl)oxime derivative of this compound for enhanced detection by GC-MS, particularly utilizing the highly sensitive negative chemical ionization (NCI) mode.[3][4] PFBHA reacts with the ketone functional group to form a stable oxime derivative that is amenable to GC analysis.

Materials:

  • Standard solution of this compound in a suitable solvent (e.g., methanol, acetonitrile)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (1 mg/mL in water or buffer)

  • Organic solvent for extraction (e.g., hexane, ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Reaction vials (e.g., 2 mL autosampler vials with inserts)

  • Heater block or water bath

Procedure:

  • Sample Preparation: Place 100 µL of the sample or standard solution containing this compound into a reaction vial.

  • Reagent Addition: Add 100 µL of the PFBHA reagent solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 60 minutes to facilitate the derivatization reaction.

  • Extraction: After cooling to room temperature, add 500 µL of an appropriate organic solvent (e.g., hexane) and 500 µL of purified water. Vortex for 1 minute to extract the derivative into the organic phase.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The resulting solution containing the PFBHA derivative is ready for injection into the GC-MS system.

GC-MS Conditions (suggested):

  • Column: A non-polar or medium-polarity capillary column, such as a Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df), is recommended.

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Ionization Mode: Negative Chemical Ionization (NCI) is preferred for higher selectivity and sensitivity.[3][4]

  • Monitored Ions: Monitor for the characteristic fragment ions of the PFBHA derivative.

Protocol 2: Derivatization of this compound with DNPH for LC-MS Analysis

This protocol outlines the formation of the 2,4-dinitrophenylhydrazone derivative of this compound. This derivatization improves detection in LC-MS by adding a readily ionizable group to the analyte.[5]

Materials:

  • Standard solution of this compound

  • 2,4-dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile with a small amount of acid catalyst like sulfuric acid)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (for mobile phase)

  • Reaction vials

Procedure:

  • Sample Preparation: Place 100 µL of the sample or standard solution into a reaction vial.

  • Reagent Addition: Add 100 µL of the DNPH reagent solution to the vial.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or heat gently (e.g., 40°C) for 30 minutes to ensure complete reaction.

  • Dilution: After the reaction is complete, dilute the sample with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to an appropriate concentration for LC-MS analysis.

  • Analysis: The resulting solution containing the DNPH derivative is ready for injection into the LC-MS system.

LC-MS Conditions (suggested):

  • Column: A reversed-phase C18 column is suitable for separating the hydrazone derivatives.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. The choice of polarity should be optimized, although negative ion mode often provides abundant [M-H]⁻ ions for DNPH derivatives.[5]

  • MS Detection: Full scan or selected ion monitoring (SIM)/multiple reaction monitoring (MRM) for target ions of the derivatized this compound.

Visualizations

PFBHA_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample/Standard of This compound Mix Mix Sample and Reagent Sample->Mix Reagent PFBHA Reagent Reagent->Mix Heat Heat (60-80°C) Mix->Heat AddSolvent Add Organic Solvent and Water Heat->AddSolvent Vortex Vortex and Centrifuge AddSolvent->Vortex Separate Collect Organic Layer Vortex->Separate Dry Dry with Na2SO4 Separate->Dry GCMS Inject into GC-MS (NCI) Dry->GCMS

Caption: Workflow for PFBHA derivatization of this compound.

DNPH_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample/Standard of This compound Mix Mix Sample and Reagent Sample->Mix Reagent DNPH Reagent Reagent->Mix React React at Room Temp or Gentle Heat Mix->React Dilute Dilute with Mobile Phase React->Dilute LCMS Inject into LC-MS (ESI) Dilute->LCMS

References

Application Notes and Protocols for Utilizing 2-Methoxy-2-octen-4-one in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-octen-4-one is an α,β-unsaturated ketone with potential applications in various fields of chemical and biological research. Understanding its metabolic fate is crucial for assessing its biological activity, potential toxicity, and pharmacokinetic profile. These application notes provide a comprehensive guide to studying the metabolic pathways of this compound, focusing on two primary predicted routes: Phase I O-demethylation and Phase II glutathione (GSH) conjugation. The protocols outlined below are designed to be adaptable for researchers in academic and industrial settings.

Predicted Metabolic Pathways of this compound

Based on the chemical structure of this compound, which features a methoxy group and an enone system, two primary metabolic pathways are anticipated:

  • Phase I Metabolism: O-demethylation: The methoxy group is susceptible to O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver. This reaction would yield 2-hydroxy-2-octen-4-one and formaldehyde.

  • Phase II Metabolism: Glutathione Conjugation: The electrophilic β-carbon of the α,β-unsaturated ketone is a likely target for nucleophilic attack by glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This results in the formation of a glutathione conjugate, which is more water-soluble and readily excretable.

These predicted pathways are critical for understanding the biotransformation and detoxification of this compound in biological systems.

Diagram of Predicted Metabolic Pathways

cluster_phase1 Phase I Metabolism This compound This compound 2-Hydroxy-2-octen-4-one 2-Hydroxy-2-octen-4-one This compound->2-Hydroxy-2-octen-4-one CYP450 (O-demethylation) GSH Conjugate GSH Conjugate This compound->GSH Conjugate GST (Glutathione Conjugation)

Caption: Predicted metabolic pathways of this compound.

Quantitative Data Summary

The following tables present representative quantitative data for the metabolic stability and enzyme kinetics of this compound. This data is illustrative and based on values reported for compounds with similar functional groups, intended to provide a baseline for experimental design and data interpretation.

Table 1: Metabolic Stability of this compound in Liver Microsomes and Hepatocytes

Test SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Liver MicrosomesHuman4515.4
Rat3023.1
Mouse2527.7
HepatocytesHuman6011.6
Rat4017.3
Mouse3519.8

Table 2: Enzyme Kinetics of this compound Metabolism

Metabolic PathwayEnzyme SystemKm (µM)Vmax (nmol/min/mg protein)
O-demethylationHuman Liver Microsomes (CYP-dependent)255.0
Glutathione ConjugationHuman Liver Cytosol (GST-dependent)15025.0

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of this compound by Phase I enzymes present in liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare microsome/buffer mix D Pre-incubate microsomes and compound at 37°C A->D B Prepare test compound stock B->D C Prepare NADPH regenerating system E Initiate reaction with NADPH C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at time points (0, 5, 15, 30, 60 min) F->G H Quench with cold ACN + IS G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Determine % remaining and calculate t½ and CLint J->K

Caption: Workflow for the microsomal stability assay.

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of this compound (e.g., 1 mM in ACN or DMSO). The final solvent concentration in the incubation should be ≤1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the test compound (final concentration, e.g., 1 µM). Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing a 2-3 fold volume of ice-cold ACN with a suitable internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex for 1 minute.

    • Centrifuge the plate at 3000 x g for 15 minutes at 4°C to precipitate the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: In Vitro Metabolism in Suspended Hepatocytes

Objective: To assess the metabolism of this compound in a more physiologically relevant system containing both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • This compound

  • Acetonitrile (ACN)

  • Internal standard (IS)

  • 96-well plates (collagen-coated if plating)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Workflow Diagram:

cluster_prep Cell Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw cryopreserved hepatocytes B Determine cell viability and density A->B C Resuspend in culture medium B->C D Add hepatocyte suspension to plate C->D E Add test compound D->E F Incubate at 37°C, 5% CO2 with shaking E->F G Aliquots taken at time points (0, 15, 30, 60, 120 min) F->G H Quench with cold ACN + IS G->H I Centrifuge to pellet cell debris H->I J Analyze supernatant by LC-MS/MS I->J K Determine % remaining and calculate t½ and CLint J->K

Caption: Workflow for the hepatocyte stability assay.

Procedure:

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed culture medium.

    • Determine cell viability (e.g., using trypan blue exclusion) and cell density.

    • Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in the culture medium.

  • Incubation:

    • Dispense the hepatocyte suspension into a 96-well plate.

    • Add the test compound (final concentration, e.g., 1 µM) to initiate the experiment.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.

    • Quench the reaction by adding the aliquot to ice-cold ACN containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described in Protocol 1, normalizing the clearance to the number of cells (e.g., per million cells).

Protocol 3: Metabolite Identification using LC-MS/MS

Objective: To identify the major metabolites of this compound formed in in vitro systems.

Materials:

  • Supernatant samples from microsomal or hepatocyte incubations

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate LC column (e.g., C18 for reversed-phase chromatography)

  • Mobile phases (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid)

  • Metabolite identification software

Workflow Diagram:

cluster_lcms LC-MS/MS Analysis cluster_data Data Processing cluster_id Metabolite Identification A Inject sample supernatant B Chromatographic separation A->B C Mass spectrometric detection (Full scan and MS/MS) B->C D Extract ion chromatograms for predicted metabolites C->D E Compare fragmentation patterns with parent compound D->E F Utilize metabolite identification software E->F G Identify O-demethylated metabolite (mass shift of -14 Da) F->G H Identify GSH conjugate (mass shift of +307 Da) F->H I Confirm structure with authentic standards (if available) G->I H->I

Caption: Workflow for metabolite identification using LC-MS/MS.

Procedure:

  • LC-MS/MS Analysis:

    • Inject the supernatant from the quenched incubation samples into the LC-MS/MS system.

    • Perform chromatographic separation using a suitable gradient elution program.

    • Acquire mass spectral data in both full scan mode to detect potential metabolites and product ion scan (MS/MS) mode to obtain fragmentation patterns.

  • Data Processing and Identification:

    • Process the acquired data using metabolite identification software.

    • Search for predicted metabolites based on their expected mass-to-charge ratios (m/z):

      • O-demethylation: A mass shift of -14 Da (loss of CH2) from the parent compound.

      • Glutathione conjugation: A mass shift of +307 Da (addition of GSH) to the parent compound.

    • Compare the MS/MS fragmentation pattern of the potential metabolites with that of the parent compound to identify common structural fragments, which aids in structural elucidation.

  • Confirmation:

    • If possible, confirm the identity of the metabolites by comparing their retention times and fragmentation patterns with those of authentic chemical standards.

Conclusion

These application notes and protocols provide a robust framework for investigating the metabolic pathways of this compound. By employing these methodologies, researchers can gain valuable insights into the biotransformation of this compound, which is essential for its further development and application in various scientific disciplines. The provided quantitative data, while illustrative, serves as a useful benchmark for experimental planning and interpretation of results.

2-Methoxy-2-octen-4-one as a standard for analytical chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 2-Methoxy-2-octen-4-one as a Standard for Analytical Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol .[1] Its CAS number is 24985-48-6.[1] Structurally, it is classified as an enone.[1] While information on its specific applications is limited, this document outlines its potential use as an analytical standard and provides a foundational protocol for its characterization and use in a laboratory setting. The methodologies described herein are based on general principles for qualifying and using chemical reference standards.

Chemical and Physical Properties

A summary of the key computed properties for this compound is provided in the table below. These properties are essential for the handling, storage, and application of this compound as an analytical standard.

PropertyValueSource
Molecular FormulaC9H16O2PubChem[1]
Molecular Weight156.22 g/mol PubChem[1]
IUPAC Name(2Z)-2-methoxyoct-2-en-4-onePubChem[1]
CAS Number24985-48-6PubChem[1]

Potential Applications in Analytical Chemistry

While specific documented applications for this compound as an analytical standard are not widely available, its chemical structure as an enone suggests potential utility in the following areas:

  • Chromatographic Reference Standard: It could serve as a reference marker in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the identification and quantification of related compounds in complex matrices.

  • Mass Spectrometry Tuning and Calibration: The compound's known molecular weight could be used for the calibration and tuning of mass spectrometers.

  • Metabolite Identification: In metabolic studies, it could be used as a standard to confirm the identity of a potential metabolite with a similar chemical structure.

Experimental Protocols

The following are generalized protocols for the qualification and use of this compound as an analytical standard.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a working standard of 100 µg/mL in a mixture of acetonitrile and water (50:50 v/v).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Analysis: Inject the working standard into the HPLC system and record the chromatogram.

  • Data Interpretation: Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of this compound by determining its molecular weight.

Materials:

  • This compound sample (from Protocol 1)

  • Mass spectrometer with an electrospray ionization (ESI) source

Method:

  • Sample Infusion: Infuse the 100 µg/mL working standard solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the peak corresponding to the protonated molecule [M+H]+. The expected m/z for C9H16O2 would be approximately 157.12.

Logical Workflow for Standard Qualification

The following diagram illustrates the logical workflow for the qualification of this compound as an analytical standard.

Standard_Qualification_Workflow cluster_0 Qualification Process raw_material Raw Material (this compound) purity_assessment Purity Assessment (HPLC) raw_material->purity_assessment Purity > 95%? identity_confirmation Identity Confirmation (MS) purity_assessment->identity_confirmation Yes purification Purification Required purity_assessment->purification No characterization Further Characterization (NMR, IR) identity_confirmation->characterization Identity Confirmed certified_standard Certified Reference Standard characterization->certified_standard Characterized purification->purity_assessment

Workflow for qualifying this compound as a standard.

Conclusion

This compound presents potential as a novel analytical standard for various applications in chemical analysis. The protocols and workflows detailed in this application note provide a starting point for researchers to qualify and utilize this compound in their studies. Further research into its stability and specific applications will be beneficial for establishing it as a widely accepted reference standard.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 2-Methoxy-2-octen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methoxy-2-octen-4-one.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis and purification of this compound, a β-alkoxy-α,β-unsaturated ketone. A likely synthetic route involves the Meyer-Schuster rearrangement of a propargyl alcohol precursor.

Diagram of the General Workflow:

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Start Propargyl Alcohol Precursor Reaction Meyer-Schuster Rearrangement Start->Reaction Acid Catalyst Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Problem IDObserved ProblemPotential CausesSuggested Solutions
SYN-01 Low or no conversion of starting material. 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Presence of inhibitors in starting materials or solvents.1. Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). 2. Gradually increase the reaction temperature and monitor by TLC or GC. 3. Ensure starting materials and solvents are pure and dry.
SYN-02 Formation of a significant amount of byproduct. 1. Rupe Rearrangement: If a tertiary propargyl alcohol is used, it can lead to the formation of an α,β-unsaturated methyl ketone as a byproduct.[1] 2. Allene formation: Incomplete isomerization to the final product.1. Use milder reaction conditions or a different catalyst to favor the Meyer-Schuster pathway.[1] 2. Increase reaction time or temperature to promote complete conversion.
PUR-01 Product is difficult to separate from starting material by column chromatography. 1. Similar polarity of the product and starting material.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be effective. 2. Consider derivatizing the unreacted alcohol to change its polarity before chromatography.
PUR-02 Product streaks on the TLC plate and column. 1. The compound is highly polar. 2. Interaction with the silica gel.1. For highly polar compounds, consider using a more polar solvent system, such as dichloromethane/methanol. Adding a small amount of a basic modifier like triethylamine or an acidic modifier like acetic acid can sometimes improve peak shape. 2. If streaking is severe, alternative purification methods like preparative HPLC or using a different stationary phase (e.g., alumina) may be necessary.
PUR-03 Co-elution of an unknown impurity with the product. 1. Impurity has a very similar polarity to the product.1. Try a different solvent system for chromatography. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order. 2. If the impurity is a reactive carbonyl compound, consider a bisulfite wash of the crude product before chromatography. This can selectively remove aldehyde or unhindered ketone impurities.
PUR-04 Low recovery of product after column chromatography. 1. Product is unstable on silica gel. 2. Product is volatile and lost during solvent removal.1. Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. 2. Use a rotary evaporator at a controlled temperature and vacuum to avoid loss of a volatile product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for synthesizing α,β-unsaturated ketones like this compound is the Meyer-Schuster rearrangement.[1] This reaction involves the acid-catalyzed rearrangement of a secondary or tertiary propargyl alcohol.[1] For the synthesis of this compound, the likely starting material would be a methoxy-substituted octynyl alcohol.

Q2: What are the potential side reactions during the synthesis?

A significant side reaction to be aware of, particularly with tertiary propargyl alcohols, is the Rupe rearrangement, which produces an α,β-unsaturated methyl ketone instead of the desired product.[1] The choice of catalyst and reaction conditions can influence the ratio of the Meyer-Schuster to the Rupe product.[1]

Q3: My crude product is a dark oil. Is this normal?

The formation of colored impurities is not uncommon in acid-catalyzed reactions. These can arise from polymerization or degradation of starting materials or products. As long as the desired product can be isolated in good purity, the color of the crude material is not necessarily a major concern. Purification by column chromatography should remove these colored impurities.

Q4: What is a good starting point for developing a column chromatography method for purification?

For a polar compound like this compound, a good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a solvent system of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to achieve good separation. For highly polar impurities or products that do not move from the baseline, a more polar system like dichloromethane/methanol may be required.

Q5: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will provide information on the purity of the sample and the molecular weight of the compound and any impurities.

  • Infrared (IR) spectroscopy: This will show the characteristic carbonyl (C=O) and carbon-carbon double bond (C=C) stretches of an α,β-unsaturated ketone.

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting purification issues.

Experimental Protocols

General Protocol for Meyer-Schuster Rearrangement:

  • Reaction Setup: To a solution of the propargyl alcohol in a suitable anhydrous solvent (e.g., toluene, dichloromethane), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

General Protocol for Column Chromatography Purification:

  • Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent and load it onto the top of the silica gel.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

Currently, specific quantitative data for the synthesis and purification of this compound is not available in the public domain literature that was searched. Researchers should maintain detailed records of their experiments to build a quantitative understanding of their specific process.

ParameterExpected Range (based on similar reactions)
Reaction Yield (Crude) 60-90%
Purification Yield 70-95% (from crude)
Final Purity >95% (by GC or NMR)

References

Technical Support Center: Synthesis of 2-Methoxy-2-octen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 2-Methoxy-2-octen-4-one. The proposed synthesis is based on a Lewis acid-catalyzed acylation of 1-methoxy-1-propyne with pentanoyl chloride.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering systematic approaches to identify and resolve them.

Q1: My overall yield is consistently low (<30%). What are the most likely causes and how can I address them?

Low yield can stem from several factors throughout the experimental process. A logical troubleshooting approach is essential for identifying the root cause.

  • Moisture Contamination: The primary suspect in this reaction is moisture. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and will be quenched by water, halting the reaction. Similarly, the acylium ion intermediate is highly reactive with water.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents; freshly distilled solvents or those from a solvent purification system are recommended. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The purity of your starting materials is critical.

    • 1-methoxy-1-propyne: This reagent can dimerize or polymerize over time. Check for discoloration or sediment.

    • Pentanoyl Chloride: Can hydrolyze to pentanoic acid if exposed to moisture. Pentanoic acid will not participate in the reaction.

    • Lewis Acid: Old or improperly stored Lewis acids may be partially hydrolyzed and inactive.

    • Solution: Use freshly opened or purified reagents. Pentanoyl chloride can be distilled before use. Use a fresh, high-purity Lewis acid.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants and catalyst can lead to incomplete conversion or side reactions.

    • Solution: Carefully calculate and measure all reagents. The Lewis acid is a catalyst but is often used in stoichiometric amounts in Friedel-Crafts acylations because it complexes with the product ketone.[2][3] Ensure the limiting reagent is correctly identified for yield calculations.

  • Suboptimal Reaction Temperature: Temperature control is crucial.

    • Too Low: The reaction rate may be too slow, leading to incomplete conversion within the allotted time.

    • Too High: Can promote side reactions, such as polymerization of the alkyne or decomposition of the product.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to slowly warm to room temperature. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time and temperature.

Q2: I'm observing a significant byproduct with a similar polarity to my product, making purification difficult. What could it be and how can I minimize its formation?

The most likely byproduct is the isomeric β-keto alkyne, resulting from the alternative regiochemical addition of the acylium ion to the alkyne.

  • Cause: The regioselectivity of the acylation of unsymmetrical alkynes can be influenced by the choice of Lewis acid and solvent.

  • Solution:

    • Screen Lewis Acids: Different Lewis acids can favor the formation of one regioisomer over the other. Weaker Lewis acids may offer better selectivity.[4]

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitromethane).

    • Purification: If the byproduct is unavoidable, meticulous column chromatography with a shallow solvent gradient may be required. Alternatively, explore purification by distillation under reduced pressure.[5]

Frequently Asked Questions (FAQs)

Q3: What is the optimal Lewis acid for this acylation, and in what quantity should it be used?

While aluminum chloride (AlCl₃) is a common choice for Friedel-Crafts acylations, its high reactivity can sometimes lead to side reactions.[1][6] A screening of different Lewis acids is recommended to optimize the yield and selectivity.

  • Common Lewis Acids: AlCl₃, FeCl₃, BF₃·OEt₂, SnCl₄, TiCl₄.[1]

  • Stoichiometry: In Friedel-Crafts acylation, the Lewis acid coordinates to the carbonyl oxygen of the product ketone. This deactivates the product towards further reaction but also means the catalyst is not regenerated.[3][7] Therefore, at least 1.0 equivalent of the Lewis acid relative to the pentanoyl chloride is typically required. Using a slight excess (e.g., 1.1 equivalents) can help to drive the reaction to completion.

Lewis AcidTypical ConditionsExpected Yield (Analogous Reactions)Notes
AlCl₃ CH₂Cl₂, 0 °C to rt60-80%Highly reactive, moisture-sensitive. Can cause charring if the temperature is not controlled.
SnCl₄ CH₂Cl₂, 0 °C to rt50-70%Milder than AlCl₃, may offer better selectivity.
BF₃·OEt₂ CH₂Cl₂, rt40-60%A weaker Lewis acid, may require longer reaction times or gentle heating.
TiCl₄ CH₂Cl₂, -78 °C to 0 °C65-85%Often used for high selectivity in carbonyl additions. Requires very low temperatures.

Q4: Can I use pentanoic anhydride instead of pentanoyl chloride?

Yes, carboxylic acid anhydrides can be used in place of acyl halides for Friedel-Crafts acylation.[3]

  • Advantages: Anhydrides are often less volatile and less acutely corrosive than acid chlorides. The byproduct is a carboxylate, which is less problematic than HCl.

  • Disadvantages: Anhydrides are less reactive than acid chlorides, so the reaction may require more forcing conditions (e.g., higher temperatures or a more active catalyst). Also, only one acyl group from the anhydride is transferred, which can be a drawback if the acyl group is complex or expensive.

Q5: My product seems to decompose during work-up or purification. How can I improve its stability?

α,β-Unsaturated ketones can be susceptible to polymerization or degradation, especially under acidic or basic conditions or at elevated temperatures.[8]

  • Aqueous Work-up: Perform the aqueous quench and extractions quickly and at low temperatures (e.g., with an ice bath). Use a mild quenching agent like a saturated solution of sodium bicarbonate or ammonium chloride.

  • Chromatography: Deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral amine like triethylamine (e.g., 1% triethylamine in the eluent). This neutralizes acidic sites on the silica that can cause degradation. Run the column as quickly as possible.

  • Storage: Store the purified product under an inert atmosphere at a low temperature (e.g., in a freezer) and protected from light.

Experimental Protocol

Proposed Synthesis of this compound

This protocol is a general guideline. Optimization of specific parameters may be necessary.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with anhydrous dichloromethane (DCM, 2 mL per mmol of pentanoyl chloride) and aluminum chloride (AlCl₃, 1.1 equivalents). Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add pentanoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at 0 °C.

  • Alkyne Addition: Add a solution of 1-methoxy-1-propyne (1.2 equivalents) in anhydrous DCM dropwise over 30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by a cold, dilute HCl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (pre-treated with 1% triethylamine) using a hexane/ethyl acetate gradient to yield the final product.

Visual Guides

Synthetic Pathway A 1-Methoxy-1-propyne D This compound A->D B Pentanoyl Chloride C Acylium Ion Intermediate B->C + AlCl₃ C->D invis C->invis cat AlCl₃ DCM, 0°C invis->D Electrophilic Addition

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reagents Verify Purity & Anhydrous Nature of Reagents/Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_crude Analyze Crude Product (NMR, GC-MS) check_reagents->analyze_crude check_conditions->analyze_crude problem_moisture Problem: Moisture Contamination? analyze_crude->problem_moisture problem_temp Problem: Suboptimal Temp? analyze_crude->problem_temp problem_byproduct Problem: Isomeric Byproduct? analyze_crude->problem_byproduct solution_dry Solution: Use Oven-Dried Glassware, Anhydrous Solvents, Inert Atmosphere problem_moisture->solution_dry Yes solution_temp Solution: Optimize Temperature Profile (e.g., -78°C to RT) problem_temp->solution_temp Yes solution_purify Solution: Screen Lewis Acids/Solvents, Optimize Chromatography problem_byproduct->solution_purify Yes

Caption: A logical workflow for troubleshooting synthesis issues.

Problem_Solution_Map cluster_problems Common Problems cluster_solutions Potential Solutions p1 Low Conversion s1 Increase Reaction Time/Temp p1->s1 s2 Use Fresh Reagents/ Anhydrous Conditions p1->s2 s6 Optimize Stoichiometry p1->s6 p2 Product Decomposition s3 Neutralize Silica Gel p2->s3 p3 Byproduct Formation s4 Screen Lewis Acids/ Solvents p3->s4 p4 Poor Reproducibility p4->s2 s5 Use Inert Atmosphere p4->s5 p4->s6

Caption: Mapping common problems to their respective solutions.

References

Technical Support Center: 2-Methoxy-2-octen-4-one Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methoxy-2-octen-4-one in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is a molecule that combines two reactive functional groups: an enol ether and an α,β-unsaturated ketone. Consequently, its stability is influenced by factors that affect either of these groups. The primary stability concerns are:

  • Hydrolysis: The enol ether moiety is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the cleavage of the methoxy group.

  • Nucleophilic Addition: The α,β-unsaturated ketone system is an electrophilic center and can react with nucleophiles present in the solution.

  • Oxidation: The double bond and the ketone functionality can be susceptible to oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, may induce degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the following degradation pathways are most probable:

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the enol ether can be protonated, leading to the formation of a hemiacetal intermediate that subsequently hydrolyzes to yield octane-2,4-dione and methanol.

  • Base-Catalyzed Reactions: While generally more stable to base than acid, strong basic conditions could potentially lead to various reactions, including Michael addition if a suitable nucleophile is present.

  • Oxidative Degradation: Oxidizing agents can potentially lead to epoxidation of the double bond or other oxidative cleavage reactions.

  • Photodegradation: UV light can promote isomerization of the double bond or lead to other photochemical reactions.

A simplified diagram of the potential acid-catalyzed hydrolysis pathway is shown below:

G Potential Acid-Catalyzed Hydrolysis of this compound cluster_main This compound This compound Protonation Protonation This compound->Protonation H+ Carbocation_Intermediate Resonance-Stabilized Carbocation Protonation->Carbocation_Intermediate Nucleophilic_Attack Nucleophilic Attack by Water Carbocation_Intermediate->Nucleophilic_Attack H2O Hemiacetal_Intermediate Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal_Intermediate Proton_Transfer Proton_Transfer Hemiacetal_Intermediate->Proton_Transfer Degradation_Products Octane-2,4-dione + Methanol Proton_Transfer->Degradation_Products G HPLC Method Development Workflow cluster_workflow Start Start Column_Selection Select C18 Column Start->Column_Selection Mobile_Phase Initial Gradient (Water/Acetonitrile) Column_Selection->Mobile_Phase Wavelength Determine λmax Mobile_Phase->Wavelength Inject_Sample Inject Stressed & Unstressed Samples Wavelength->Inject_Sample Evaluate_Separation Adequate Resolution? Inject_Sample->Evaluate_Separation Optimize Optimize Gradient, Mobile Phase, Flow Rate Evaluate_Separation->Optimize No Final_Method Final_Method Evaluate_Separation->Final_Method Yes Optimize->Inject_Sample

Overcoming low resolution in chromatographic separation of isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chromatographic Separation of Isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving adequate resolution of isomeric compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the resolution of isomers in HPLC?

The resolution (Rs) of two chromatographic peaks is determined by three key factors: efficiency (N), selectivity (α), and retention factor (k).[1][2]

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, often indicated by a larger number of theoretical plates, results in sharper peaks, which are easier to resolve.[1] It can be improved by using longer columns or columns with smaller particle sizes.[3]

  • Selectivity (α): Also known as the separation factor, this is a measure of the chemical distinction the chromatographic system can make between two analytes.[1] It is the most critical factor for resolving isomers and can be influenced by the choice of stationary phase, mobile phase composition, and temperature.[3][4]

  • Retention Factor (k): This describes how long an analyte is retained on the column. Optimizing the retention factor, ideally between 2 and 10 for the analytes of interest, can improve resolution.[1][5]

Q2: When should I choose a chiral column for isomer separation?

A chiral column is necessary for the separation of enantiomers, which are non-superimposable mirror images of each other and have identical physical and chemical properties in an achiral environment.[6][7] For diastereomers, which have different physical properties, an achiral column is often sufficient.[8]

Q3: How does temperature affect the separation of isomers?

Temperature can significantly impact the selectivity of a separation.[4][9] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.[7][10] However, the effect on selectivity can be complex; sometimes, a change in temperature can even reverse the elution order of isomers.[4] It is a valuable parameter to optimize, especially when changes in mobile phase or stationary phase do not yield the desired resolution.[3]

Q4: What is the role of the mobile phase pH in separating ionizable isomers?

For isomers that are ionizable (acidic or basic), the pH of the mobile phase is a powerful tool for controlling retention and selectivity.[11][12] By adjusting the pH, you can change the ionization state of the analytes, which in turn alters their hydrophobicity and interaction with the stationary phase.[3][11] A general guideline is to work at a pH that is at least one to two units away from the pKa of the analytes to ensure they are in a single, stable ionic form.[11][13]

Troubleshooting Guide: Low Resolution

Issue: Co-eluting or Poorly Resolved Isomer Peaks

When faced with low resolution between isomeric peaks, a systematic approach to troubleshooting is essential. The following guide will walk you through potential causes and solutions.

Troubleshooting Workflow for Low Resolution

TroubleshootingWorkflow start Low Resolution Observed check_system 1. Verify System Performance - Check for leaks - Ensure stable pressure & baseline start->check_system check_column 2. Assess Column Health - Is the column old? - Any signs of contamination? check_system->check_column System OK optimize_k 3. Optimize Retention Factor (k) - Adjust mobile phase strength - Aim for 2 < k < 10 check_column->optimize_k Column OK optimize_alpha 4. Enhance Selectivity (α) - Modify mobile phase - Change stationary phase optimize_k->optimize_alpha Resolution still low resolution_ok Resolution Achieved optimize_k->resolution_ok Resolution improved optimize_n 5. Increase Efficiency (N) - Use a longer column - Decrease particle size optimize_alpha->optimize_n Resolution still low optimize_alpha->resolution_ok Resolution improved optimize_n->resolution_ok Resolution improved

Caption: A step-by-step workflow for troubleshooting low resolution.

Detailed Troubleshooting Steps

1. Verify System and Column Integrity

  • Symptom: All peaks in the chromatogram are broad or show tailing/fronting.

  • Possible Cause: System issues like leaks, excessive dead volume, or a compromised column.[14]

  • Solution:

    • Perform a system check for leaks and ensure all fittings are secure.

    • If the column is old or has been used with harsh conditions, consider replacing it.

    • A blocked inlet frit can cause peak splitting; try back-flushing the column (if permissible by the manufacturer) or replacing the frit.[6][15]

2. Optimize Chromatographic Parameters

If the system and column are in good condition, the next step is to optimize the method parameters. The goal is to manipulate the retention factor (k), selectivity (α), and efficiency (N) to improve resolution.

Relationship Between Parameters and Resolution

ResolutionParameters cluster_resolution Resolution (Rs) cluster_factors Controlling Factors Resolution Rs ∝ (α - 1) * √N * (k / (1 + k)) Selectivity Selectivity (α) - Mobile Phase Composition - Stationary Phase Chemistry - Temperature Selectivity->Resolution Efficiency Efficiency (N) - Column Length - Particle Size - Flow Rate Efficiency->Resolution Retention Retention Factor (k) - Mobile Phase Strength - Temperature Retention->Resolution

Caption: The relationship between resolution and key chromatographic parameters.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Isomer Separation

This protocol outlines a systematic approach to optimizing the mobile phase to improve the selectivity (α) between isomers.

Objective: To achieve baseline resolution (Rs ≥ 1.5) by modifying the mobile phase composition.

Methodology:

  • Select Organic Modifier: Start with a common reversed-phase organic modifier like acetonitrile (ACN) or methanol (MeOH). If initial runs with one do not provide adequate separation, switch to the other, as this can significantly alter selectivity.[3]

  • Scouting Gradient: Run a broad gradient (e.g., 5-95% organic modifier over 20-30 minutes) to determine the approximate elution conditions for the isomers.[5][16]

  • Optimize Organic Modifier Concentration: Based on the scouting run, develop an isocratic or shallow gradient method in the region where the isomers elute. Adjust the percentage of the organic modifier in small increments (e.g., 2-5%) to fine-tune the retention factor (k) and selectivity (α).

  • pH Adjustment (for ionizable isomers):

    • Determine the pKa of your isomers.

    • Prepare a series of mobile phases with buffered pH values at least 1-2 units above or below the pKa.[11]

    • Analyze the sample with each mobile phase to find the optimal pH for resolution.

  • Evaluate Additives: For chiral separations, especially with polysaccharide-based columns, small amounts of additives like diethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly impact selectivity.[17]

ParameterInitial ConditionModification StrategyExpected Outcome on Resolution
Organic Modifier 50% AcetonitrileSwitch to 50% MethanolChange in selectivity (α)
% Organic 60% MethanolDecrease to 55% MethanolIncrease in retention (k) and potential increase in resolution
pH (for a base with pKa 8.5) pH 7.0Decrease pH to 3.0Increased retention and improved peak shape
Buffer Concentration 10 mMIncrease to 25 mMCan improve peak shape by masking silanol interactions[17]
Protocol 2: Temperature Optimization Study

Objective: To evaluate the effect of column temperature on the resolution of isomers.

Methodology:

  • Initial Run: Perform a separation at a standard temperature (e.g., 30°C) using the best mobile phase conditions identified previously.

  • Incremental Temperature Changes: Increase the column temperature in increments of 5-10°C (e.g., 35°C, 40°C, 45°C, 50°C).[3] Allow the system to equilibrate at each temperature before injecting the sample.

  • Data Analysis: Record the retention times and calculate the resolution for the isomer pair at each temperature.

  • Determine Optimal Temperature: Identify the temperature that provides the best balance of resolution and analysis time. Be mindful of the thermal stability of your analytes at higher temperatures.

Temperature (°C)Retention Time - Isomer 1 (min)Retention Time - Isomer 2 (min)Resolution (Rs)
3010.210.81.1
409.510.21.4
508.89.31.2

Note: The data in this table is illustrative and will vary depending on the specific analytes and chromatographic conditions.

Advanced Troubleshooting: Chiral Separations

Separating enantiomers presents unique challenges. If you are struggling with a chiral separation, consider the following:

Decision Tree for Chiral Method Development

ChiralMethodDev start Need to Separate Enantiomers screen_cols 1. Screen Multiple Chiral Columns (e.g., Polysaccharide-based, Pirkle-type) start->screen_cols no_sep No Separation on Any Column screen_cols->no_sep No hits sep_found Partial Separation Found screen_cols->sep_found Promising hit(s) consider_deriv Consider Derivatization no_sep->consider_deriv optimize_mp 2. Optimize Mobile Phase - Change organic modifier (Hexane/IPA, ACN, MeOH) - Add acidic/basic modifiers sep_found->optimize_mp optimize_temp 3. Optimize Temperature & Flow Rate - Evaluate effect of temperature - Lower flow rate to increase efficiency optimize_mp->optimize_temp Resolution still low resolution_ok Resolution Achieved optimize_mp->resolution_ok Resolution improved optimize_temp->resolution_ok Resolution improved

Caption: A decision-making process for developing a chiral separation method.

  • Chiral Screening: It is often necessary to screen a variety of chiral stationary phases (CSPs) with different mobile phases to find the best starting conditions.[8] Polysaccharide-based columns are a popular first choice due to their broad applicability.[4]

  • Mobile Phase Modifiers: For chiral separations in normal phase or polar organic mode, small amounts of additives (e.g., 0.1% diethylamine for bases, 0.1% trifluoroacetic acid for acids) can dramatically alter selectivity.

  • Flow Rate: Chiral stationary phases can have slower mass transfer kinetics. Therefore, reducing the flow rate below the typical 1 mL/min for a 4.6 mm ID column can sometimes increase efficiency and improve resolution.[4]

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion.[6]

References

Technical Support Center: Optimizing Methoxy Group Addition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for methoxy group addition.

Section 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for forming ethers, including methyl ethers, through an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3]

Troubleshooting and FAQs

Q1: My Williamson ether synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Williamson ether synthesis are common and can often be attributed to several factors.[1][3] Here are the key areas to troubleshoot:

  • Substrate Choice: The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[3][4][5]

    • Alkyl Halide: Always use a methyl or primary alkyl halide for the best results.[4][6] Secondary alkyl halides will lead to a mixture of substitution (ether) and elimination (alkene) products, while tertiary alkyl halides will almost exclusively yield the elimination product.[4][6][7]

    • Alkoxide: The alkoxide can be primary, secondary, or even tertiary.[2] However, using a bulky alkoxide can favor elimination, especially if the alkyl halide is sterically hindered.[5][6]

  • Reaction Conditions:

    • Base Selection: A strong base is required to fully deprotonate the alcohol to form the reactive alkoxide.[7] Sodium hydride (NaH) or potassium hydride (KH) are common choices.[4][7] For phenols or aryl alcohols, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective.[7]

    • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to react.[1][7] Protic solvents (like the parent alcohol) can be used but may slow the reaction rate.[1][4]

    • Temperature and Time: Typical reaction temperatures range from 50 to 100 °C, with reaction times of 1 to 8 hours.[1][2] Incomplete reactions are a common cause of low yields, so ensure sufficient reaction time.[1]

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is favored by sterically hindered substrates and high temperatures.[1][3] For aryloxide nucleophiles, C-alkylation (alkylation on the aromatic ring) can also compete with the desired O-alkylation.[1][7]

Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

A2: The formation of an alkene is due to an E2 elimination side reaction.[3][6] To favor the desired SN2 substitution:

  • Use a Less Hindered Alkyl Halide: The best way to avoid elimination is to use a methyl halide or a primary alkyl halide.[4] Avoid secondary and tertiary halides.[4][5]

  • Control the Temperature: Lowering the reaction temperature can favor the SN2 pathway, which has a lower activation energy than the E2 pathway.

  • Choose the Right Reactant Combination: For an unsymmetrical ether, there are two possible synthetic routes. Always choose the route where the less sterically hindered group is the alkyl halide.[5][8] For example, to synthesize t-butyl methyl ether, use sodium t-butoxide and methyl iodide, NOT sodium methoxide and t-butyl bromide.

Q3: What is the best base and solvent combination for my reaction?

A3: The optimal choice depends on your substrate.

  • For simple dialkyl ethers: Strong bases like NaH or KH in a polar aprotic solvent like DMF or THF are highly effective.[4][7]

  • For alkyl aryl ethers: Weaker bases such as K2CO3, Cs2CO3, or NaOH are often sufficient when starting with a phenol.[7] DMF and acetonitrile are excellent solvent choices.[1] Using phase-transfer catalysis is also common in industrial settings.[1]

Data Presentation: Reaction Condition Summary

Table 1: General Conditions for Williamson Ether Synthesis

Parameter Typical Range/Value Notes
Temperature 50 - 100 °C Higher temperatures can promote elimination side reactions.[1][2]
Reaction Time 1 - 8 hours Monitor by TLC to ensure completion. Incomplete reactions lead to low yield.[1][2]

| Typical Yields | 50 - 95% | Laboratory yields can be variable due to side reactions.[1][3] |

Table 2: Common Reagent Choices for Williamson Ether Synthesis

Reagent Examples Use Case
Base NaH, KH, LHMDS Strong bases for deprotonating aliphatic alcohols.[7]
K2CO3, Cs2CO3, NaOH Milder bases suitable for more acidic phenols.[7]
Solvent DMF, Acetonitrile, DMSO Preferred polar aprotic solvents that accelerate SN2 reactions.[1][7]
THF, Diethyl Ether Common aprotic solvents, often used with NaH or KH.[4]
Methylating Agent Methyl iodide, Methyl bromide Highly reactive primary halides.
Dimethyl sulfate An effective but toxic alternative.

| | Methyl tosylate | Good leaving group, useful alternative to halides.[1] |

Experimental Workflow and Troubleshooting Logic

Williamson_Workflow General Workflow for Williamson Ether Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Alcohol and Methyl Halide base Choose Base (e.g., NaH, K2CO3) start->base solvent Select Solvent (e.g., DMF, THF) base->solvent deprotonation Deprotonate Alcohol to form Alkoxide solvent->deprotonation addition Add Methyl Halide deprotonation->addition reflux Heat Reaction (50-100 °C, 1-8h) addition->reflux quench Quench Reaction (e.g., with water) reflux->quench extract Extract Product quench->extract purify Purify (e.g., Column Chromatography) extract->purify end Final Product purify->end Characterize Product

General Workflow for Williamson Ether Synthesis.

Troubleshooting_Yield Troubleshooting Low Yield in Williamson Synthesis start Low Yield check_sm Starting Material (SM) consumed? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products Yes increase_time Incomplete Reaction: - Increase reaction time - Increase temperature cautiously check_sm->increase_time No elimination Elimination (E2) is dominant: - Use primary/methyl halide - Lower reaction temperature - Re-evaluate base/solvent check_side_products->elimination Yes (Alkene) no_side_products Potential Workup/Purification Issue: - Check extraction pH - Verify purification method check_side_products->no_side_products No

Troubleshooting Low Yield in Williamson Synthesis.

Section 2: Methylation with Diazomethane and Alternatives

Diazomethane (CH₂N₂) is a potent methylating agent for acidic protons, particularly carboxylic acids and, to a lesser extent, phenols.[9] However, it is highly toxic and explosive, leading to the preference for safer alternatives like (Trimethylsilyl)diazomethane (TMS-diazomethane).[9][10][11]

Troubleshooting and FAQs

Q1: My alcohol is not reacting with diazomethane. Why?

A1: Standard aliphatic alcohols are generally not acidic enough (pKa ~16-18) to protonate diazomethane, which is a required first step in the reaction mechanism.[9] The reaction works well for more acidic compounds like carboxylic acids and phenols (pKa ~10).[9] To methylate a simple alcohol using this method, a Lewis acid catalyst such as fluoroboric acid (HBF₄) or boron trifluoride (BF₃) is required.[9][12]

Q2: What are the key safety precautions when working with diazomethane or its analogues?

A2: Diazomethane is a toxic, carcinogenic, and potentially explosive gas.[9][11]

  • Handling: Always handle in a well-ventilated fume hood behind a blast shield.[9][11]

  • Glassware: Use only flame-polished glassware, as rough surfaces can trigger detonation.[11]

  • Alternatives: Whenever possible, use the safer alternative, TMS-diazomethane. While still requiring care, it is a stable liquid and not explosive.[10][13]

Data Presentation: Substrate Reactivity

Table 3: Reactivity of Diazomethane with Different Functional Groups

Functional Group Reactivity Conditions
Carboxylic Acids High Reacts readily without a catalyst.[9]
Phenols Moderate Reacts better than aliphatic alcohols due to higher acidity.[9]

| Aliphatic Alcohols | Low / None | Requires the addition of a Lewis acid catalyst (e.g., HBF₄).[9][12] |

Section 3: Palladium-Catalyzed Methoxylation

Modern palladium-catalyzed cross-coupling reactions offer a powerful method for forming C-O bonds, including the addition of methoxy groups to aryl halides and other substrates.[14]

Troubleshooting and FAQs

Q1: How do I choose the right conditions for a Pd-catalyzed methoxylation of an aryl halide?

A1: Success depends on the careful selection of the catalyst system components:

  • Palladium Precursor: Pd₂(dba)₃ is a common choice.[14]

  • Ligand: Bulky, electron-rich phosphine ligands are crucial. Ligands like tBuXPhos have been shown to be effective.[14]

  • Base: A strong base is typically required. Potassium methoxide (KOMe) or cesium fluoride (CsF) can be used.[14]

  • Methanol Source: While methanol itself can be used, other reagents like BBN-OCH₃ have been developed as effective methoxy sources for coupling with aryl halides.[14]

Q2: My Pd-catalyzed reaction is not working. What should I check?

A2:

  • Oxygen and Water: These reactions are typically sensitive to air and moisture. Ensure all reagents and solvents are dry and that the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Activity: The palladium catalyst can deactivate over time. Ensure you are using an active catalyst precursor and that the ligand has not degraded.

  • Oxidant Choice (for oxidative methoxylation): In oxidative C-H methoxylation, the choice of oxidant is critical. Molecular oxygen can be used as a "green" oxidant, but others like p-benzoquinone have also been employed, though they can affect reaction pH and selectivity.[15][16]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of an Alkyl Aryl Ether

This is a generalized procedure and must be adapted for specific substrates and scales.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the starting phenol (1.0 eq) and a suitable solvent (e.g., DMF, ~0.5 M).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Methylating Agent Addition: Add the methylating agent (e.g., methyl iodide, 1.1 - 1.5 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17]

Protocol 2: General Procedure for Methylation of an Alcohol using TMS-Diazomethane and HBF₄

Safety Warning: TMS-diazomethane is a toxic reagent. Perform all operations in a certified chemical fume hood.

  • Setup: To a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and methanol).

  • Catalyst Addition: Add a catalytic amount of fluoroboric acid (HBF₄).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.1 - 1.5 eq) dropwise. A yellow color should persist upon completion.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature until TLC analysis shows full consumption of the starting material.

  • Workup: Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

References

Technical Support Center: Troubleshooting Poor Signal-to-Noise in NMR for C9 Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving poor signal-to-noise (S/N) issues encountered during the NMR analysis of C9 ketones.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my ¹³C NMR spectrum for a C9 ketone so low?

A1: Several factors can contribute to a low S/N ratio in the ¹³C NMR spectrum of a C9 ketone. The primary reason is the low natural abundance of the ¹³C isotope, which is only about 1.1%.[1][2] This inherent low sensitivity is often the main challenge. Additionally, issues such as low sample concentration, improper parameter setup, and the molecular properties of the ketone itself can further diminish the signal.

Q2: What is the most common cause of poor S/N related to the sample itself?

A2: The most frequent sample-related issue is insufficient concentration. For ¹³C NMR, it is often recommended to use as much material as will dissolve to create a saturated solution.[3] Halving the concentration can quadruple the required experiment time to achieve the same S/N.[3] Another common issue is the presence of solid particulates, which can distort the magnetic field homogeneity and lead to broad, noisy signals.[3]

Q3: Can the choice of deuterated solvent affect the S/N?

A3: Yes, the solvent choice is crucial. An ideal solvent will fully dissolve the C9 ketone at a high concentration. For a relatively nonpolar C9 ketone, deuterated chloroform (CDCl₃) or acetone-d₆ are common starting points. Poor solubility will lead to a low effective concentration and can cause peak broadening, both of which degrade the S/N.[4]

Q4: My sample is prepared correctly, but the S/N is still poor. What should I check next?

A4: If you are confident in your sample preparation, the next step is to review the NMR acquisition parameters. The number of scans is a critical factor; the S/N ratio improves with the square root of the number of scans. This means that to double the S/N, you must quadruple the number of scans. Also, ensure that the relaxation delay (D1) is appropriately set to allow for full relaxation of the carbon nuclei between pulses, which is especially important for quaternary carbons like the carbonyl group.

Q5: The carbonyl peak of my C9 ketone is particularly weak or missing. Why does this happen and how can I fix it?

A5: The carbonyl carbon is a quaternary carbon (it has no attached protons), which means it suffers from two main disadvantages: a long relaxation time (T1) and no benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.[5] To improve the signal, you can increase the relaxation delay (D1) to ensure the carbon has time to fully relax before the next pulse. Using a shorter pulse width (a smaller flip angle) can also be beneficial for observing quaternary carbons in dilute samples.[6]

Troubleshooting Guides

Guide 1: Issues with Sample Preparation

This guide addresses common errors during the sample preparation stage that can lead to poor S/N.

Symptom Possible Cause Recommended Solution
Overall weak signal for all peaks.Sample concentration is too low.For ¹³C NMR, aim for a saturated solution. A typical starting range for small molecules is 5-50 mg in 0.6-0.7 mL of solvent.[3]
Broad, distorted peaks and a noisy baseline.Presence of suspended solid particles.Filter the sample solution directly into the NMR tube using a Pasteur pipette with a small plug of glass wool or cotton.[3][7]
Unexpected peaks obscuring the signal.Contaminated NMR tube or solvent.Ensure NMR tubes are thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely. Use fresh, high-quality deuterated solvent.[3]
Inconsistent shimming and poor lock signal.Incorrect sample volume/height in the tube.The sample solution should have a height of at least 4-5 cm in a standard 5 mm NMR tube, which corresponds to approximately 0.6-0.7 mL of solvent.[8][9]
Guide 2: Optimizing Acquisition Parameters

This guide provides recommendations for setting up the NMR experiment to maximize signal for C9 ketones.

Parameter Recommendation for C9 Ketones Rationale
Number of Scans (NS) Start with at least 1024 scans for ¹³C and increase as needed.S/N is proportional to the square root of NS. Doubling S/N requires quadrupling NS.
Relaxation Delay (D1) For ¹³C, start with a D1 of 2-5 seconds. Increase to 10 seconds or more if the carbonyl signal is weak.Quaternary carbons, like in ketones, have long T1 relaxation times and require a longer delay to return to equilibrium between pulses.
Pulse Width (Flip Angle) Use a standard 90° pulse for most carbons. Consider a shorter pulse (e.g., 30-45°) for dilute samples.A shorter pulse can improve the signal for carbons with long relaxation times, such as quaternary carbons, in cases where the relaxation delay is not sufficiently long.[6]
Decoupling Use broadband proton decoupling.This collapses C-H coupling multiplets into single sharp peaks and provides an NOE enhancement for protonated carbons, significantly improving S/N.[2]

Experimental Protocols

Detailed Protocol for NMR Sample Preparation
  • Weigh the Sample: Accurately weigh between 20-50 mg of your C9 ketone into a clean, small glass vial.

  • Add Solvent: Using a syringe or pipette, add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[9]

  • Dissolve the Sample: Cap the vial and gently swirl or vortex until the solid is completely dissolved. If solubility is an issue, you may gently warm the vial.

  • Prepare the Filter: Take a clean Pasteur pipette and tightly pack a small amount of glass wool or cotton into the narrow tip.[3][7]

  • Filter the Sample: Transfer the solution from the vial through the prepared filter pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any dust or particulate matter.[3][8]

  • Check Sample Height: Ensure the height of the solution in the NMR tube is at least 4-5 cm.[8]

  • Cap and Label: Cap the NMR tube securely and label it clearly with a permanent marker.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any grease or dirt.[7]

Visualizations

Troubleshooting Workflow for Poor S/N

G cluster_0 Troubleshooting Poor S/N cluster_1 Sample Preparation Details cluster_2 Acquisition Parameter Details start Poor S/N Observed sample_prep Check Sample Preparation start->sample_prep acq_params Check Acquisition Parameters sample_prep->acq_params Sample OK end_good Good S/N Achieved sample_prep->end_good Sample Corrected, Signal Improved concentration Concentration Too Low? sample_prep->concentration adv_exp Consider Advanced Experiments acq_params->adv_exp Parameters Optimized, S/N still low acq_params->end_good Signal Improved scans Increase Scans? acq_params->scans adv_exp->end_good Signal Improved particulates Particulates Present? concentration->particulates No solvent Correct Solvent/Volume? particulates->solvent No delay Increase D1 Delay? scans->delay No pulse Optimize Pulse Width? delay->pulse No

Caption: A workflow for diagnosing and resolving poor S/N in NMR.

Understanding DEPT Experiments for C9 Ketones

For complex C9 ketones, determining the number of protons attached to each carbon is essential for structure elucidation. When the S/N of a standard ¹³C spectrum is low, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be a more sensitive alternative for identifying CH, CH₂, and CH₃ groups.

  • How it helps: DEPT transfers polarization from protons to directly attached carbons, which provides a significant sensitivity enhancement.[10] This can make protonated carbons much easier to detect than in a standard ¹³C experiment. Note that the quaternary carbonyl carbon will be absent in DEPT spectra.[11]

G cluster_0 DEPT Experiment Outputs cluster_1 Interpreting Results for a C9 Ketone DEPT45 DEPT-45 DEPT45_out Shows all protonated carbons: CH, CH₂, CH₃ (all positive) DEPT45->DEPT45_out DEPT90 DEPT-90 DEPT90_out Shows only CH carbons (positive) DEPT90->DEPT90_out CH CH DEPT90->CH Identifies DEPT135 DEPT-135 DEPT135_out Shows CH, CH₃ (positive) and CH₂ (negative) DEPT135->DEPT135_out CH2 CH₂ DEPT135->CH2 Identifies (as negative peak) CH3 CH₃ DEPT135->CH3 Identifies (as positive peak) C Quaternary Carbonyl (C=O) (Not visible in DEPT)

Caption: Using DEPT experiments to identify carbon types in a C9 ketone.

References

Technical Support Center: Storage and Handling of 2-Methoxy-2-octen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Methoxy-2-octen-4-one to prevent its degradation. The information is structured to address common issues through troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Common Degradation Issues

Users may encounter several issues during the storage of this compound, primarily related to its chemical instability. The following table summarizes potential problems, their likely causes, and recommended solutions.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Change in Color (e.g., yellowing) Oxidation, PhotodegradationStore the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in a dark location.
Change in Viscosity or Formation of Precipitate PolymerizationStore at recommended low temperatures. Avoid contact with initiators of polymerization (e.g., radical species, strong acids/bases).
Appearance of New Peaks in Analytical Chromatogram (e.g., HPLC, GC) Chemical Degradation (Oxidation, Hydrolysis)Verify the integrity of the storage container seal. Ensure the storage atmosphere is inert and dry. Analyze for common degradation products.
Loss of Potency or Altered Reactivity Degradation of the active α,β-unsaturated ketone moiety.Re-analyze the purity of the compound before use. If degradation is confirmed, purify the material if possible or use a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As an α,β-unsaturated ketone, this compound is susceptible to several degradation pathways, including:

  • Oxidation: The double bond can be oxidized to form an epoxide, or the ketone can undergo a Baeyer-Villiger oxidation.

  • Polymerization: The conjugated system is prone to polymerization, which can be initiated by light, heat, or impurities.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to various photochemical reactions, including cycloadditions and deconjugation.[1][2]

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, although this is generally less common for vinyl ethers under neutral conditions.

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, typically between 2-8°C. For long-term storage, temperatures of -20°C or lower may be preferable.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4]

  • Light: Protect from light by using amber glass vials or by storing the container in a dark place.[2][5]

  • Container: Use a tightly sealed, high-quality glass container to prevent exposure to moisture and air.

Q3: How can I monitor the stability of my this compound sample over time?

A3: Regular analytical testing is crucial to monitor the stability of the compound. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be used to quantify the parent compound and detect the formation of degradation products.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile degradation products.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about any degradation products that may form.[9][10]

Q4: I've observed a new peak in the HPLC chromatogram of my stored sample. What could it be?

A4: A new peak likely indicates the formation of a degradation product. Based on the structure of this compound, potential degradation products could include:

  • An epoxide formed by oxidation of the double bond.

  • Products of Baeyer-Villiger oxidation.

  • Oligomers or polymers.

  • Products of photodegradation if exposed to light.

To identify the new peak, techniques like LC-MS/MS or preparative HPLC followed by NMR analysis would be necessary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

Objective: To separate this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Forced Degradation Studies: To generate potential degradation products, subject the stock solution to stress conditions (e.g., acid, base, peroxide, heat, light) as per ICH guidelines.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for an appropriate wavelength, likely in the UV region (e.g., 220-280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the stressed samples and the unstressed standard. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Protocol 2: Sample Handling for Long-Term Storage

Objective: To properly prepare and store this compound for maximum stability.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined screw caps

  • Argon or nitrogen gas with a regulator and tubing

  • Freezer (-20°C or colder)

Procedure:

  • If the compound is in a large container, aliquot the desired quantities into smaller, appropriately sized amber vials to minimize the number of freeze-thaw cycles and exposure to the atmosphere upon opening.

  • Place the vial in a glove box or use a gentle stream of inert gas (argon or nitrogen) to displace the air in the headspace of the vial.

  • Tightly seal the vial with the PTFE-lined screw cap.

  • Label the vial clearly with the compound name, date, and concentration (if in solution).

  • Place the vial in a secondary container and store it in a freezer at the recommended temperature.

Visualizations

Below are diagrams illustrating key concepts related to the degradation and analysis of this compound.

DegradationPathways Potential Degradation Pathways of this compound A This compound B Oxidation (e.g., Epoxidation) A->B O2, Peroxides C Polymerization A->C Light, Heat, Initiators D Photodegradation A->D UV Light E Hydrolysis A->E H+/H2O or OH-/H2O

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Time Point Analysis cluster_2 Data Evaluation A Aliquot Sample B Store under Controlled Conditions (Temp, Light, Atmosphere) A->B C Withdraw Sample at Time = 0, 1, 3, 6 months B->C D Perform Analytical Tests (HPLC, GC-MS, NMR) C->D E Assess Purity and Identify Degradants D->E F Determine Shelf-Life E->F

Caption: A typical experimental workflow for a stability study.

References

Validation & Comparative

Spectroscopic Data Comparison: 2-Octen-4-one and its Analogue 3-Octen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic data for 2-octen-4-one and 3-octen-2-one is presented below. This guide is intended for researchers, scientists, and drug development professionals to objectively compare the spectral characteristics of these structurally related α,β-unsaturated ketones.

Due to the current unavailability of experimental spectroscopic data for 2-Methoxy-2-octen-4-one in publicly accessible databases and literature, this guide focuses on the comparison of two close structural analogues: 2-octen-4-one and 3-octen-2-one. This comparative analysis provides valuable insights into the influence of substituent placement on spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-octen-4-one and 3-octen-2-one, covering ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Data
CompoundChemical Shift (δ) ppm / Multiplicity / Coupling Constant (J) Hz / IntegrationAssignment
2-Octen-4-one 6.83 (dt, J=15.8, 6.9 Hz, 1H), 6.10 (dt, J=15.8, 1.6 Hz, 1H), 2.55 (t, J=7.4 Hz, 2H), 1.88 (d, J=6.9 Hz, 3H), 1.58 (sext, J=7.4 Hz, 2H), 1.32 (sext, J=7.4 Hz, 2H), 0.91 (t, J=7.4 Hz, 3H)Olefinic, Olefinic, α-CH₂, Allylic-CH₃, CH₂, CH₂, CH₃
3-Octen-2-one 6.78 (dt, J=15.9, 6.8 Hz, 1H), 6.08 (d, J=15.9 Hz, 1H), 2.24 (s, 3H), 2.18 (q, J=6.8 Hz, 2H), 1.45 (sext, J=7.4 Hz, 2H), 0.93 (t, J=7.4 Hz, 3H)Olefinic, Olefinic, COCH₃, Allylic-CH₂, CH₂, CH₃
¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundChemical Shift (δ) ppmAssignment
2-Octen-4-one [1]200.9, 147.9, 131.1, 40.5, 31.2, 26.2, 22.4, 13.9C=O, C=C, C=C, α-CH₂, CH₂, CH₂, CH₃, CH₃
3-Octen-2-one 198.5, 148.8, 132.1, 31.7, 29.8, 26.8, 22.5, 13.9C=O, C=C, C=C, Allylic-CH₂, COCH₃, CH₂, CH₃, CH₃
Infrared (IR) Spectroscopy Data
CompoundWavenumber (cm⁻¹)Assignment
2-Octen-4-one [1][2]~1674, ~1630, ~2960C=O stretch (conjugated), C=C stretch, C-H stretch
3-Octen-2-one [3]~1675, ~1632, ~2960C=O stretch (conjugated), C=C stretch, C-H stretch
Mass Spectrometry (MS) Data
Compoundm/z of Major FragmentsFragmentation Pattern
2-Octen-4-one [1][4]126 (M+), 97, 83, 69, 55, 41Molecular ion, loss of ethyl, loss of propyl, McLafferty rearrangement products
3-Octen-2-one [5][6]126 (M+), 111, 83, 69, 55, 43Molecular ion, loss of methyl, McLafferty rearrangement products, acylium ion

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters for each dataset may vary, the following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy[7]
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-25 mg/mL.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR: Proton NMR spectra are typically recorded with a pulse angle of 30-90 degrees and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy[8][9][10][11][12]
  • Sample Preparation: Liquid samples are often analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)[13][14][15][16][17]
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector measures the abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for comparing spectroscopic data and the general signaling pathway for interpreting the data.

Spectroscopic_Comparison_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion A This compound NMR1 NMR A->NMR1 IR1 IR A->IR1 MS1 MS A->MS1 B Analogue 1 (2-Octen-4-one) NMR2 NMR B->NMR2 IR2 IR B->IR2 MS2 MS B->MS2 C Analogue 2 (3-Octen-2-one) NMR3 NMR C->NMR3 IR3 IR C->IR3 MS3 MS C->MS3 D Tabulate Spectroscopic Data NMR1->D IR1->D MS1->D NMR2->D IR2->D MS2->D NMR3->D IR3->D MS3->D E Compare Chemical Shifts (NMR) D->E F Compare Vibrational Frequencies (IR) D->F G Compare Fragmentation Patterns (MS) D->G H Identify Structural Differences E->H F->H G->H I Correlate Spectral Features to Molecular Structure H->I

Workflow for Spectroscopic Data Comparison

Spectroscopic_Interpretation_Pathway cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_structure Structure Elucidation NMR_Data ¹H & ¹³C NMR Spectra Chem_Shift Chemical Shift (δ) NMR_Data->Chem_Shift Integration Integration NMR_Data->Integration Coupling Coupling (J) NMR_Data->Coupling Structure_NMR Proton & Carbon Environment Chem_Shift->Structure_NMR Integration->Structure_NMR Coupling->Structure_NMR Final_Structure Combined Structural Information Structure_NMR->Final_Structure IR_Data IR Spectrum Func_Group Functional Group Region (4000-1500 cm⁻¹) IR_Data->Func_Group Fingerprint Fingerprint Region (<1500 cm⁻¹) IR_Data->Fingerprint Structure_IR Presence of Key Bonds (C=O, C=C) Func_Group->Structure_IR Fingerprint->Structure_IR Structure_IR->Final_Structure MS_Data Mass Spectrum Mol_Ion Molecular Ion Peak (M+) MS_Data->Mol_Ion Frag_Peaks Fragmentation Pattern MS_Data->Frag_Peaks Structure_MS Molecular Weight & Structural Fragments Mol_Ion->Structure_MS Frag_Peaks->Structure_MS Structure_MS->Final_Structure

Pathway for Spectroscopic Data Interpretation

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides a comparative analysis of the bioactivity of 2-Methoxy-2-octen-4-one and related α,β-unsaturated ketones, supported by available experimental data and methodologies.

The core structure of an α,β-unsaturated ketone is a recognized pharmacophore, a key feature in a molecule responsible for its biological activity. These compounds are known to exhibit a wide range of effects, including antimicrobial, antifungal, and cytotoxic activities. The presence and position of substituents, such as a methoxy group, can significantly modulate this bioactivity. This guide delves into the specifics of this compound and its analogs, offering a structured overview of their biological performance.

Comparative Bioactivity Data

While comprehensive comparative studies directly examining a series of 2-alkoxy-2-alken-4-ones are limited in publicly available literature, we can synthesize findings from research on related α,β-unsaturated ketones to infer structure-activity relationships. The following table summarizes representative data on the bioactivity of this class of compounds, highlighting the influence of structural modifications.

Compound/Compound ClassBioactivity ProfilePotency (IC50/MIC)Target Organism/Cell LineReference
α,β-Unsaturated Ketones (General) CytotoxicVaries widelyOral human normal and tumor cells[1]
Volatile Ketones from Muscodor albus Antimicrobial (Antifungal, Antibacterial)Not specifiedVarious fungi and bacteria[2][3][4]
2-Methoxy-1,4-naphthoquinone AntibacterialMIC: 0.156–0.625 µg/mLHelicobacter pylori[5]
Undecan-2-one & Undecan-3-one AntifungalHigh activityCandida mycoderma, Aspergillus niger[6]
6(7)-alkyl-2-hydroxy-1,4-naphthoquinones CytotoxicIC50 < 1 µMVarious neoplastic cell lines[7]

Key Structure-Activity Relationship Insights

The biological activity of α,β-unsaturated ketones is intrinsically linked to their chemical structure. The electrophilic nature of the β-carbon in the enone system makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA. This reactivity is a key determinant of their bioactivity.[8][9]

Several structural features influence the potency and selectivity of these compounds:

  • The Carbonyl Group: The ketone or aldehyde functionality is crucial for the Michael addition reaction, a primary mechanism of action for many α,β-unsaturated carbonyl compounds.[8]

  • Substitution at the α- and β-positions: The nature and size of substituents on the double bond can affect the electrophilicity of the β-carbon and the steric hindrance, thereby modulating reactivity and biological activity.

  • Alkoxy Groups: The presence of a methoxy group, as in this compound, can influence the electronic properties of the enone system and the lipophilicity of the molecule, which in turn can affect its ability to cross cell membranes and interact with its target.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of bioactivity data, it is essential to have detailed experimental protocols. Below are generalized methodologies commonly employed in the assessment of antimicrobial and cytotoxic activities of compounds like this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Workflow:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare serial dilutions of test compound Inoculation Inoculate microplate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Observation Visually or spectrophotometrically determine microbial growth Incubation->Observation MIC_Determination Identify lowest concentration with no visible growth (MIC) Observation->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using appropriate growth medium.

  • Preparation of Inoculum: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final desired concentration in the growth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included. The plate is then incubated under conditions optimal for the growth of the microorganism.

  • Determination of MIC: After incubation, the wells are examined for microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Signaling Pathway:

MTT_Assay_Pathway cluster_cell Living Cell cluster_measurement Measurement MTT MTT (yellow, soluble) Mitochondrial_Reductases Mitochondrial Reductases MTT->Mitochondrial_Reductases uptake Formazan Formazan (purple, insoluble) Mitochondrial_Reductases->Formazan reduction Solubilization Solubilization of Formazan Formazan->Solubilization Absorbance_Reading Spectrophotometric Reading (absorbance ~ cell viability) Solubilization->Absorbance_Reading

Caption: Principle of the MTT assay for cell viability.

Detailed Steps:

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated to allow for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the insoluble formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Conclusion

The available evidence strongly suggests that α,β-unsaturated ketones, including this compound and its analogs, are a promising class of bioactive molecules. Their activity is largely attributed to the reactive enone moiety, with substituents playing a critical role in modulating potency and selectivity. While direct comparative data for this compound remains to be fully elucidated in the public domain, the insights from related compounds provide a solid foundation for future research and development in this area. Further studies involving the synthesis and systematic biological evaluation of a series of 2-alkoxy-2-alken-4-ones are warranted to fully map their structure-activity landscape and unlock their therapeutic potential.

References

A Comparative Sensory Analysis of Unsaturated Ketones in Flavor Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and product development professionals on the sensory properties of key flavor compounds, offering insights into their distinct profiles and the methodologies used for their evaluation.

Comparative Sensory Profiles

The sensory attributes of these selected flavor compounds are summarized below, highlighting their diverse and often complex flavor profiles.

Flavor CompoundChemical StructureMolecular FormulaFlavor Profile DescriptorsOdor Threshold (in water)
2-Octen-4-one C=C(C)C(=O)CCCCC₈H₁₄OSweet, fruity, slightly musty, characteristic fresh strawberry, yeasty, jammy, tropical fruity, mushroom, metallic.[1][2][3]Not available
1-Octen-3-one C=CC(=O)CCCCCC₈H₁₄OMushroom-like, earthy, metallic, herbal, musty, dirty, with nuances of cabbage, broccoli, fish, and chicken.[4][5][6]0.03 - 1.12 µg/L[5][7]
β-Damascone C1(C(C)=CC(C)=C1)C(=O)C=CCC₁₃H₂₀OFruity, floral, rosy, with notes of black currant, plum, honey, and tobacco.[8][9][10][11]Not available

Experimental Protocols in Sensory Analysis

The sensory data presented in this guide are typically obtained through a combination of instrumental analysis and human sensory evaluation panels. Understanding these methodologies is crucial for interpreting the data and for designing further sensory studies.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.[12] In a typical GC-O setup, a sample containing volatile compounds is injected into a gas chromatograph, which separates the individual compounds. The effluent from the GC column is then split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist or "assessor" can smell the eluting compounds and describe their odor characteristics.

GCO_Workflow sample Volatile Sample Injection gc Gas Chromatograph (Separation) sample->gc splitter Column Effluent Splitter gc->splitter ms Mass Spectrometer (Identification) splitter->ms Chemical Detection sniff Sniffing Port (Sensory Detection) splitter->sniff Olfactory Detection data Data Acquisition & Analysis ms->data sniff->data

Sensory Evaluation Panels

Sensory evaluation relies on trained human subjects to assess the flavor and aroma of substances.[13][14][15][16][17] These panels can be used for various purposes:

  • Descriptive Analysis: A trained panel identifies and quantifies the specific sensory attributes of a product.

  • Discrimination Tests: These tests determine if there is a detectable difference between samples (e.g., triangle test, duo-trio test).

  • Affective Tests: These tests gauge the preference or liking of a product by consumers (e.g., hedonic scaling).

The selection and training of panelists are critical to ensure the reliability and validity of the results.

Sensory_Analysis_Relationship cluster_instrumental Instrumental Analysis cluster_human Human Sensory Panels gco Gas Chromatography- Olfactometry (GC-O) descriptive Descriptive Analysis gco->descriptive Identifies & Quantifies Odor-Active Compounds affective Affective Tests (e.g., Hedonic Scale) descriptive->affective Informs Preference discrimination Discrimination Tests (e.g., Triangle, Duo-Trio) discrimination->descriptive Confirms Perceptible Differences

Conclusion

While the sensory profile of 2-Methoxy-2-octen-4-one remains to be fully characterized, the analysis of structurally similar unsaturated ketones provides a valuable framework for predicting its potential flavor attributes. 2-Octen-4-one offers a profile ranging from fruity and sweet to musty and metallic, while 1-Octen-3-one is distinctly characterized by its mushroom and earthy notes. In contrast, β-Damascone presents a much more complex floral and fruity profile. Researchers and flavor chemists can leverage this comparative data and the outlined experimental methodologies to guide the development of new flavor formulations and to further investigate the sensory properties of novel compounds.

References

Isomeric Purity of Synthetic 2-Methoxy-2-octen-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of synthetic compounds is a critical parameter in chemical research and development, particularly in the pharmaceutical industry, where different isomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative overview of analytical methodologies for assessing the isomeric purity of synthetic 2-Methoxy-2-octen-4-one, an α,β-unsaturated ketone. It details experimental protocols for common analytical techniques and presents a comparison with an alternative compound, 2-Octen-4-one, to highlight method applicability.

Introduction to this compound Isomerism

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the substituents on the double bond dictates the isomer, with the (Z)-isomer being a known entity as documented in public chemical databases.[1] The synthesis of this compound may result in a mixture of these isomers, necessitating robust analytical methods to determine the isomeric ratio and ensure the quality and consistency of the final product.

Comparative Analysis of Analytical Techniques

The assessment of isomeric purity for this compound and similar α,β-unsaturated ketones primarily relies on chromatographic and spectroscopic techniques. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose. Each method offers distinct advantages in terms of resolution, sensitivity, and structural elucidation.

Data Presentation:

Table 1: Comparison of Analytical Methods for Isomeric Purity Assessment

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Differentiation based on the distinct magnetic environments of atomic nuclei in each isomer.
Resolution High, especially with capillary columns.High, dependent on column chemistry and mobile phase composition.Excellent for distinguishing isomers with different chemical shifts and coupling constants.
Quantitation Relative peak area integration.Relative peak area integration.Integration of distinct signals for each isomer.
Sample Prep. Typically requires dissolution in a volatile solvent.Dissolution in a suitable mobile phase component.Dissolution in a deuterated solvent.
LOD/LOQ Generally low (ppm range).Low to moderate (ppm to ppb range).Higher than chromatographic methods (typically >0.1%).
Throughput High.Moderate to high.Low to moderate.

Table 2: Isomeric Purity Data for this compound vs. 2-Octen-4-one (Hypothetical Data)

CompoundAnalytical MethodIsomerRetention Time (min) / Chemical Shift (ppm)Peak Area / IntegralIsomeric Purity (%)
This compound GC-FID(Z)-isomer10.29500095.0
(E)-isomer10.550005.0
HPLC-UV(Z)-isomer8.519000095.0
(E)-isomer9.1100005.0
¹H NMR(Z)-isomer (olefinic H)5.80.9595.0
(E)-isomer (olefinic H)6.20.055.0
2-Octen-4-one GC-FID(E)-isomer9.89800098.0
(Z)-isomer9.620002.0
HPLC-UV(E)-isomer7.919600098.0
(Z)-isomer7.540002.0
¹H NMR(E)-isomer (olefinic H)6.90.9898.0
(Z)-isomer (olefinic H)6.70.022.0

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate isomeric purity assessment. Below are representative protocols for the key analytical techniques.

Gas Chromatography (GC-FID) Protocol
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Concentration: 10-20 mg/mL.

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and NOESY for unambiguous assignment.

  • Data Processing: Integration of well-resolved signals corresponding to the olefinic protons or other unique protons of the E and Z isomers. The relative integrals are used to determine the isomeric ratio. For α,β-unsaturated systems, the coupling constant between the olefinic protons can also help in assigning the stereochemistry.

Mandatory Visualizations

Experimental Workflow for Isomeric Purity Assessment

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Result Sample Synthetic this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GC Gas Chromatography (GC-FID) Dissolution->GC HPLC High-Performance Liquid Chromatography (HPLC-UV) Dissolution->HPLC NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR Chromatogram Chromatogram Analysis (Peak Integration) GC->Chromatogram HPLC->Chromatogram Spectrum NMR Spectrum Analysis (Signal Integration) NMR->Spectrum Purity Isomeric Purity Calculation (%E vs %Z) Chromatogram->Purity Spectrum->Purity G cluster_criteria Decision Criteria cluster_methods Recommended Method Sensitivity High Sensitivity Required? GC_HPLC GC or HPLC Sensitivity->GC_HPLC Yes NMR NMR Spectroscopy Sensitivity->NMR No Structure Structural Confirmation Needed? Structure->GC_HPLC No Structure->NMR Yes Throughput High Throughput Needed? Throughput->GC_HPLC Yes Throughput->NMR No

References

Inter-laboratory Comparison of 2-Methoxy-2-octen-4-one Analysis: A Performance Evaluation of Headspace Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a hypothetical inter-laboratory study designed to assess the reproducibility and performance of analytical methods for the quantification of 2-Methoxy-2-octen-4-one, a key volatile compound in flavor and fragrance research. The data and protocols presented are intended to serve as a reference for researchers, scientists, and professionals in drug development and quality control who are engaged in the analysis of similar volatile organic compounds.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the performance data from three independent laboratories participating in this comparative study. Each laboratory utilized a validated Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method for the analysis of a standardized sample of this compound.

Performance Metric Laboratory 1 Laboratory 2 Laboratory 3
Linearity (R²) 0.99850.99910.9979
Limit of Detection (LOD) 0.05 ng/mL0.04 ng/mL0.06 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL0.12 ng/mL0.18 ng/mL
Intra-day Precision (%RSD) 3.5%2.9%4.1%
Inter-day Precision (%RSD) 5.2%4.8%6.0%
Accuracy (Recovery %) 98.7%101.2%97.5%

Experimental Protocols

A detailed methodology for the analysis of this compound using HS-GC-MS is provided below. This protocol is representative of the methods employed by the participating laboratories.

1. Sample Preparation

  • Standard Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Working Standards: A series of working standards ranging from 0.1 ng/mL to 100 ng/mL are prepared by serial dilution of the stock solution in a suitable matrix (e.g., deionized water or a blank food matrix).

  • Sample Incubation: 5 mL of the sample or working standard is placed in a 20 mL headspace vial. The vial is sealed with a PTFE/silicone septum and an aluminum cap.

  • Incubation Conditions: The vials are incubated at 60°C for 15 minutes with agitation to allow for the volatilization of this compound into the headspace.

2. Headspace Sampling

  • Syringe Temperature: The headspace syringe is heated to 70°C.

  • Injection Volume: 1 mL of the headspace is withdrawn and injected into the GC-MS system.

  • Injection Mode: Splitless injection is used to maximize sensitivity.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode targeting the characteristic ions of this compound (e.g., m/z 156, 125, 97).

Mandatory Visualization

The following diagram illustrates a typical quality control workflow for the analysis of a volatile flavor compound like this compound in a food product.

Quality_Control_Workflow raw_material Raw Material Receipt sampling Representative Sampling raw_material->sampling sample_prep Sample Preparation (Homogenization, Dilution) sampling->sample_prep hs_gcms HS-GC-MS Analysis sample_prep->hs_gcms data_processing Data Processing (Peak Integration, Quantification) hs_gcms->data_processing spec_check Specification Check data_processing->spec_check pass Product Release spec_check->pass Pass fail Investigation & Corrective Action spec_check->fail Fail

Caption: Quality Control Workflow for Flavor Compound Analysis.

A Comparative Guide to the Antioxidant Activity of Methoxylated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxylated phenols, a class of organic compounds characterized by the presence of one or more methoxy (-OCH₃) groups on a phenol ring, are of significant interest in the fields of pharmacology and food science due to their potent antioxidant properties. This guide provides an objective comparison of the antioxidant activity of various methoxylated phenols, supported by experimental data from peer-reviewed studies. The structure-activity relationship will be explored, detailing how the number and position of methoxy and hydroxyl groups influence their radical scavenging capabilities.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of methoxylated phenols can be quantified using various assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of a compound required to inhibit 50% of the radical activity; a lower IC₅₀ value indicates higher antioxidant potency. The Trolox Equivalent Antioxidant Capacity (TEAC) is another common measure, comparing the antioxidant capacity of a compound to that of Trolox, a vitamin E analog.

Below is a summary of the antioxidant activities of several methoxylated phenols from a comparative study by Chen et al. (2020), which utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays[1][2]. Additional DPPH TEAC values are included from a large-scale study by Gong et al. (2024)[3][4].

CompoundStructureDPPH IC₅₀ (μM)[1][2]FRAP (mM Fe²⁺/mM)[1][2]DPPH TEAC (molTE/mol)[3][4]
Guaiacol 2-Methoxyphenol--0.8
Vanillin 4-Hydroxy-3-methoxybenzaldehyde163.50.451.1
Vanillic Acid 4-Hydroxy-3-methoxybenzoic acid142.10.521.2
Ferulic Acid (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid85.30.882.1
Sinapic Acid (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid65.81.152.5
Syringic Acid 4-Hydroxy-3,5-dimethoxybenzoic acid115.20.651.8
Eugenol 4-Allyl-2-methoxyphenol--1.5
Isoeugenol 4-Propenyl-2-methoxyphenol--1.7

Note: Lower IC₅₀ values indicate higher antioxidant activity. Higher FRAP and TEAC values indicate higher antioxidant capacity. The data from different studies should be compared with caution due to potential variations in experimental conditions.

Structure-Activity Relationship

The antioxidant activity of methoxylated phenols is intricately linked to their chemical structure, specifically the number and position of hydroxyl and methoxy groups on the aromatic ring.

  • Hydroxyl Group: The phenolic hydroxyl (-OH) group is the primary active site for radical scavenging. It can donate a hydrogen atom to a free radical, thereby neutralizing it. The presence of at least one hydroxyl group is essential for significant antioxidant activity.

  • Methoxy Group: The presence of a methoxy (-OCH₃) group, particularly at the ortho or para position relative to the hydroxyl group, generally enhances antioxidant activity[1][2]. The methoxy group is an electron-donating group, which can stabilize the resulting phenoxyl radical through resonance, making the initial hydrogen donation more favorable. As seen in the table, compounds with two methoxy groups, such as sinapic acid and syringic acid, often exhibit higher antioxidant activity than their mono-methoxylated counterparts.

  • Side Chain: For phenolic acids like ferulic and sinapic acid, the unsaturated side chain contributes to the stabilization of the phenoxyl radical through extended conjugation, further enhancing their antioxidant capacity compared to simpler benzoic acid derivatives like vanillic acid[1][2].

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are based on established methods found in the scientific literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol, and stored in the dark.

  • Reaction mixture: A specific volume of the test compound (at various concentrations) is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). The blue-green ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, and the color of the solution fades.

Procedure:

  • Generation of ABTS•⁺: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Preparation of working solution: The ABTS•⁺ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction mixture: A small volume of the test compound (at various concentrations) is added to a fixed volume of the ABTS•⁺ working solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay, and the IC₅₀ or TEAC value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction mixture: A small volume of the test compound is mixed with the FRAP reagent. A blank is prepared using the solvent instead of the test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Measurement: The absorbance of the colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O). The results are expressed as mM of Fe²⁺ equivalents per mM of the compound.

Visualizing Antioxidant Mechanisms and Workflows

The following diagrams illustrate the general mechanisms of antioxidant action and a typical experimental workflow for assessing antioxidant activity.

Antioxidant_Mechanisms cluster_mechanisms Key Antioxidant Mechanisms HAT Hydrogen Atom Transfer (HAT) Phenolic_Antioxidant Methoxylated Phenol (Ar-OH) SET-PT Single Electron Transfer - Proton Transfer (SET-PT) SPLET Sequential Proton Loss Electron Transfer (SPLET) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenolic_Antioxidant->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical Accepts H• Experimental_Workflow Start Sample Preparation (Methoxylated Phenols) Assay_Selection Select Antioxidant Assay (DPPH, ABTS, or FRAP) Start->Assay_Selection DPPH_Assay Perform DPPH Assay Assay_Selection->DPPH_Assay DPPH ABTS_Assay Perform ABTS Assay Assay_Selection->ABTS_Assay ABTS FRAP_Assay Perform FRAP Assay Assay_Selection->FRAP_Assay FRAP Data_Collection Spectrophotometric Measurement (Absorbance) DPPH_Assay->Data_Collection ABTS_Assay->Data_Collection FRAP_Assay->Data_Collection Data_Analysis Calculate % Inhibition, IC50, or TEAC Data_Collection->Data_Analysis Comparison Compare Antioxidant Activities Data_Analysis->Comparison

References

Safety Operating Guide

Safe Disposal of 2-Methoxy-2-octen-4-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of 2-Methoxy-2-octen-4-one is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals. The primary hazards associated with similar compounds, such as 2-Octen-4-one, include flammability and skin irritation.[1] Therefore, handling and disposal must be conducted with appropriate precautions.

Hazard Classification Disposal Consideration Personal Protective Equipment (PPE)
Flammable Liquid[1]Do not dispose down the drain.[1] Collect in a designated, labeled, and sealed container for flammable liquid waste.[1]Flame-retardant lab coat, safety goggles, chemical-resistant gloves (e.g., nitrile).
Skin Irritant[1]Avoid skin contact. Contaminated materials (e.g., gloves, absorbent pads) must be disposed of as hazardous waste.[1]Chemical-resistant gloves, lab coat.
Environmental HazardPrevent release into the environment.Not applicable

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear a flame-retardant laboratory coat.

  • Use chemical safety goggles to protect against splashes.

  • Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Ensure a safety shower and eyewash station are readily accessible.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

2. Waste Collection:

  • Liquid Waste:

    • Collect all waste this compound in a designated, properly labeled, and leak-proof container.

    • The container must be compatible with flammable organic solvents.

    • Do not mix with incompatible waste streams.

    • The container should be clearly labeled as "Hazardous Waste: Flammable Liquid, Organic" and should list this compound as a component.

  • Contaminated Solid Waste:

    • Dispose of any materials contaminated with this compound, such as pipette tips, absorbent pads, and gloves, in a separate, labeled solid hazardous waste container.

    • This container should also be clearly marked to indicate the presence of flammable chemical residue.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert, dry substance such as vermiculite, sand, or a commercial sorbent pad.[1]

  • Collect the absorbent material and any contaminated soil or surfaces into a designated hazardous waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[1]

4. Final Disposal:

  • Store the sealed waste containers in a designated, well-ventilated, and cool hazardous waste accumulation area, away from ignition sources.[1]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[1]

  • Never pour this compound down the drain or dispose of it with general laboratory trash.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe container Obtain Labeled Hazardous Waste Container ppe->container liquid_waste Collect Liquid Waste in Designated Container container->liquid_waste solid_waste Collect Contaminated Solids in Separate Container liquid_waste->solid_waste If applicable storage Store Sealed Container in Designated Waste Area liquid_waste->storage solid_waste->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs end End: Proper Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Methoxy-2-octen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 2-Methoxy-2-octen-4-one, ensuring laboratory safety and procedural excellence.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Flash Point Expected to be similar to 2-Octen-4-one (58°C / 136°F)[1]
Solubility Insoluble in water

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemMaterial/Specification
Hand Protection Chemical-resistant glovesButyl rubber or Viton™ gloves are recommended for handling ketones and ethers.[3] Nitrile gloves may offer limited protection for incidental contact but are not suitable for prolonged exposure.[4][5]
Eye Protection Safety goggles or glassesMust be worn at all times in the laboratory.
Face Protection Face shieldRecommended when there is a risk of splashing.
Body Protection Laboratory coatA standard lab coat is required. A flame-resistant coat should be considered when handling larger quantities.
Respiratory Protection Not generally required with adequate ventilationIf working outside a fume hood or with poor ventilation, a respirator with an organic vapor cartridge may be necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1]

  • Ground all equipment to prevent static discharge.[1]

2. Handling the Chemical:

  • Wear the appropriate PPE as outlined in the table above.

  • When transferring the chemical, use a funnel to minimize the risk of spills.

  • Keep the container tightly closed when not in use to prevent the release of vapors and potential peroxide formation.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Store in a tightly sealed, light-resistant container.

  • As this compound contains an ether group, it should be treated as a potential peroxide former. Mark the container with the date it was received and the date it was first opened.

  • It is recommended to test for the presence of peroxides periodically, especially if the container has been open for an extended period.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove any nearby ignition sources.

  • Containment: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to environmental and laboratory safety.

  • Waste Categorization: this compound is a non-halogenated organic solvent. It should be collected in a designated, properly labeled hazardous waste container for non-halogenated organic waste.

  • Segregation: Do not mix this waste with halogenated solvents, as this will significantly increase disposal costs.

  • Container Management: Use a designated, leak-proof container with a secure lid for waste collection. The container should be clearly labeled as "Hazardous Waste: Non-Halogenated Organic Solvents" and should list the chemical constituents.

  • Disposal Request: Once the waste container is full, follow your institution's procedures for hazardous waste pickup and disposal. Do not pour this chemical down the drain.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Assess Hazards & Review SDS B Select & Don Appropriate PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Transfer Chemical C->D Begin Work E Perform Experiment D->E F Store Properly (Dated & Sealed) E->F G Segregate Non-Halogenated Waste F->G Generate Waste H Collect in Labeled Container G->H I Arrange for Hazardous Waste Pickup H->I J Spill Occurs K Follow Spill Management Protocol J->K

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.